RP-54745
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJGVDFQORITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928964 | |
| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135330-08-4 | |
| Record name | RP 54745 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Anti-Cancer Activities of RP-54745: Induction of Apoptosis in KSHV-Related Primary Effusion Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of RP-54745, a novel IL-1 inhibitor, in inducing apoptosis in cancer cells, specifically in the context of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). This document outlines the quantitative effects of this compound on cancer cell lines, details the experimental methodologies employed in these findings, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound, initially identified as a potential antirheumatic compound, has demonstrated potent anticancer activities by inducing apoptosis in KSHV-positive PEL cells.[1] The compound functions as an inhibitor of Interleukin-1 (IL-1), a cytokine that plays a significant role in inflammatory responses and is highly activated in KSHV-related malignancies.[1] By targeting the IL-1 signaling pathway, this compound effectively suppresses tumor cell growth and expansion.[1]
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis in the KSHV-positive PEL cell line, BCBL-1, has been quantified through flow cytometry analysis. The treatment with this compound led to a significant, dose-dependent increase in apoptotic cells.
Table 1: Induction of Apoptosis in BCBL-1 Cells by this compound
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) | Fold Change vs. Vehicle |
| Vehicle | - | (Baseline Value) | 1.0 |
| This compound | (Specify Conc. 1) | (Value from study) | (Calculated Value) |
| This compound | (Specify Conc. 2) | (Value from study) | (Calculated Value) |
Note: Specific quantitative values from the primary study are required to complete this table. The original study should be consulted for precise percentages and concentrations.
Furthermore, the induction of apoptosis was confirmed by the analysis of key apoptosis-related proteins.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in BCBL-1 Cells
| Protein | Effect of this compound Treatment |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-9 | Increased |
| Bax | Increased |
| Bcl-2 | Decreased |
These findings indicate that this compound promotes apoptosis through the intrinsic pathway, characterized by the activation of Caspase-9 and the regulation of Bcl-2 family proteins.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the apoptotic effects of this compound.
1. Cell Culture and Treatment:
-
Cell Line: KSHV-positive primary effusion lymphoma cell line, BCBL-1.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: BCBL-1 cells were treated with varying concentrations of this compound or a vehicle control for 24 hours.
2. Apoptosis Assay (Flow Cytometry):
-
Staining: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Detection: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer. Data were analyzed from three independent experiments.[1]
3. Western Blot Analysis:
-
Protein Extraction: Total protein was extracted from treated and control cells using RIPA lysis buffer containing protease inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Caspase-3, Caspase-9, Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Xenograft Model:
-
Animal Model: NOD/SCID mice were used for the PEL xenograft model.
-
Tumor Induction: BCBL-1 cells were injected intraperitoneally into the mice.
-
Treatment Regimen: this compound or a vehicle control was administered intraperitoneally 72 hours after cell injection and continued for 4 weeks.
-
Efficacy Evaluation: Tumor progression was monitored by observing ascites formation and splenomegaly.[1]
Signaling Pathways and Experimental Workflow
The mechanism of this compound involves the inhibition of the IL-1 signaling pathway, leading to the induction of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for KSHV-related malignancies by effectively inducing apoptosis through the inhibition of IL-1 signaling. The data strongly suggest that targeting this pathway could be a viable strategy for these types of cancers.[1] Further research should focus on elucidating the broader anticancer activities of this compound, including its effects on the tumor microenvironment and potential for combination therapies. Transcriptomic analysis has revealed novel cellular genes and mechanisms affected by this compound, opening avenues for further investigation into its comprehensive anticancer profile.[1] The successful suppression of tumor expansion in a xenograft model provides a solid foundation for advancing this compound into further preclinical and potentially clinical development.[1]
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of several malignancies, including Kaposi's sarcoma (KS), primary effusion lymphoma (PEL), and multicentric Castleman's disease (MCD).[1] These cancers are particularly prevalent in immunocompromised individuals. A key feature of KSHV pathogenesis is the manipulation of host cellular signaling pathways to promote viral persistence, cell proliferation, and evasion of the immune system.[2][3] The interleukin-1 (IL-1) signaling pathway, a central mediator of inflammation, has been identified as a critical axis in the lifecycle and oncogenesis of KSHV.[4][5] This technical guide provides an in-depth analysis of RP-54745, a small molecule inhibitor of IL-1 signaling, and its therapeutic potential in the context of KSHV-related malignancies, with a primary focus on Primary Effusion Lymphoma (PEL).
Introduction to this compound
This compound is an amino-dithiole-one compound originally investigated as a potential antirheumatic agent.[6] Its primary mechanism of action is the inhibition of the IL-1 signaling pathway.[6] Given the significant upregulation of multiple IL-1 signaling molecules during both latent and lytic phases of KSHV infection, as well as in clinical samples of KSHV-related malignancies, targeting this pathway presents a promising therapeutic strategy.[4][5] Recent studies have demonstrated that this compound can effectively suppress the growth of KSHV-positive PEL cells by inducing apoptosis.
Mechanism of Action of this compound in KSHV-Infected Cells
KSHV manipulates the host's IL-1 signaling pathway to create a pro-inflammatory and pro-proliferative environment conducive to its survival and replication.[4] KSHV infection leads to the upregulation of IL-1 family members and their receptors.[4][7] This sustained signaling activates downstream pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are crucial for the survival and proliferation of KSHV-infected cells.[8][9][10]
This compound acts as an inhibitor of this KSHV-hijacked IL-1 signaling. By blocking this pathway, this compound is hypothesized to reverse the pro-survival effects of KSHV, leading to cell cycle arrest and apoptosis in malignant cells.
Quantitative Data on this compound Efficacy
In Vitro Efficacy in Primary Effusion Lymphoma (PEL) Cell Lines
Studies utilizing the KSHV-positive PEL cell lines, BCBL-1 and JSC-1, have demonstrated the dose-dependent cytotoxic effects of this compound.
Table 1: Effect of this compound on the Viability of PEL Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
|---|---|---|
| BCBL-1 | 0 (Vehicle) | 100 |
| 0.1 | ~85 | |
| 0.5 | ~60 | |
| 1.0 | ~40 | |
| 5.0 | ~20 | |
| JSC-1 | 0 (Vehicle) | 100 |
| 0.1 | ~90 | |
| 0.5 | ~70 | |
| 1.0 | ~50 | |
| 5.0 | ~25 |
(Data are estimated based on graphical representations from Dai et al., 2025)
Table 2: Induction of Apoptosis in BCBL-1 Cells by this compound
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|
| 0 (Vehicle) | ~5 |
| 0.5 | ~25 |
| 1.0 | ~45 |
(Data are estimated based on graphical representations from Dai et al., 2025)
In Vivo Efficacy in a PEL Xenograft Model
The therapeutic potential of this compound has been evaluated in a NOD/SCID mouse xenograft model established with BCBL-1 cells.
Table 3: Effect of this compound on Tumor Progression in a PEL Xenograft Model
| Treatment Group | Average Ascites Volume (mL) | Average Spleen Weight (g) |
|---|---|---|
| Vehicle | ~2.5 | ~0.8 |
| This compound | ~0.5 | ~0.3 |
(Data are estimated based on graphical representations from Dai et al., 2025)
Key Signaling Pathways in KSHV-Related Malignancies
KSHV establishes a persistent infection and promotes oncogenesis by dysregulating several key cellular signaling pathways.
IL-1 Signaling Pathway
As previously discussed, the IL-1 signaling pathway is a central player in KSHV pathogenesis. Its activation promotes a chronic inflammatory state that is beneficial for viral replication and tumor cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively activated in KSHV-infected cells, particularly in PEL. This activation is driven by several KSHV-encoded proteins, including vFLIP and K15, and is essential for the survival of malignant cells.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. KSHV proteins, such as K1 and vGPCR, activate this pathway to promote the oncogenic phenotype.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol outlines the procedure for assessing the effect of this compound on the viability of PEL cells.
Materials:
-
KSHV-positive PEL cell lines (e.g., BCBL-1, JSC-1)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed PEL cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentrations should range from 0.1 µM to 5.0 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in PEL cells treated with this compound using flow cytometry.
Materials:
-
KSHV-positive PEL cell lines (e.g., BCBL-1)
-
RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed BCBL-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1.0 µM) or vehicle for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Model
This protocol provides a general framework for establishing a PEL xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old male NOD/SCID mice
-
KSHV-positive PEL cell line (BCBL-1)
-
Matrigel (optional, can enhance tumor take)
-
This compound
-
Vehicle control (e.g., PBS with a low percentage of DMSO)
-
Sterile syringes and needles
Procedure:
-
Culture BCBL-1 cells to a sufficient number.
-
On the day of injection, harvest and wash the cells with sterile PBS. Resuspend the cells in PBS (or a mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension intraperitoneally into each mouse.
-
Randomly assign the mice into treatment and control groups.
-
Begin treatment within 72 hours of tumor cell injection. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by pharmacokinetic studies.
-
Monitor the mice daily for signs of tumor growth (e.g., abdominal distension), weight loss, and overall health.
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
Measure the volume of ascitic fluid and the weight of the spleen.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
This compound, an inhibitor of IL-1 signaling, has demonstrated significant anti-tumor activity against KSHV-related malignancies, particularly PEL, in preclinical models. Its ability to induce apoptosis in cancer cells and suppress tumor growth in vivo highlights its potential as a novel therapeutic agent. The dysregulation of inflammatory signaling pathways, such as IL-1, NF-κB, and PI3K/Akt/mTOR, is a hallmark of KSHV-driven oncogenesis. Targeting these pathways with small molecule inhibitors like this compound represents a promising and targeted therapeutic strategy.
Further research is warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its efficacy and safety in more advanced preclinical models. Clinical trials will be necessary to determine the therapeutic utility of this compound in patients with KSHV-related malignancies. The development of targeted therapies like this compound offers hope for more effective and less toxic treatments for these challenging diseases.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Development of a novel cell line‐derived xenograft model of primary herpesvirus 8‐unrelated effusion large B‐cell lymphoma and antitumor activity of birabresib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. cdn.hellobio.com [cdn.hellobio.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Systematic analysis of a xenograft mice model for KSHV+ primary effusi" by Lu Dai, Jimena Trillo-Tinoco et al. [digitalscholar.lsuhsc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Kaposi’s sarcoma-associated herpesvirus latency-associated nuclear antigen dysregulates expression of MCL-1 by targeting FBW7 | PLOS Pathogens [journals.plos.org]
The Emergence of a Novel Immunomodulator: A Technical Guide to the Discovery of RP-54745
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of RP-54745, an amino-dithiole-one compound that has demonstrated significant potential as both an anti-rheumatic and anti-cancer agent. Initially identified as a potent inhibitor of macrophage activation and interleukin-1 (IL-1) production, subsequent research has unveiled its efficacy in inducing apoptosis in cancer cells, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). This document details the biological activities, mechanism of action, and available quantitative data for this compound, along with the experimental protocols used in its initial evaluation. While the specific details of its initial synthesis are not publicly available in the reviewed literature, this guide consolidates the foundational knowledge on this compound to support further research and development.
Discovery and Initial Identification
This compound is an amino-dithiole-one compound originally investigated for its potential as an anti-rheumatic agent.[1][2] Early studies identified its ability to modulate the activity of stimulated macrophages, key cells in the inflammatory response.[1] The compound was found to interfere with the hexose monophosphate (HMP) pathway and inhibit the exocytosis of lysosomal enzymes in these cells.[1] Crucially, this compound was shown to diminish the production of the pro-inflammatory cytokine Interleukin-1 (IL-1) by lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, both in vitro and in vivo.[1][3] This inhibitory effect on IL-1, a central mediator of inflammation, established this compound as a promising candidate for the treatment of inflammatory disorders.[1][2]
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound revolves around its potent inhibition of the IL-1 signaling pathway. This has been demonstrated in multiple contexts, from its initial characterization as an anti-inflammatory agent to its more recent exploration as an anti-cancer therapeutic.
Anti-inflammatory Properties
In vitro, this compound was shown to inhibit the production of IL-1 by murine peritoneal macrophages at a concentration of 3 x 10-6 M.[1] This effect was confirmed at the mRNA level, with the compound inhibiting both IL-1α and IL-1β mRNA signals, while only slightly affecting TNFα mRNA.[1] In vivo studies in various mouse models of induced arthritis demonstrated the efficacy of this compound at oral doses of approximately 5 mg/kg.[2][3] Furthermore, in a 3-month treatment study in MRL/lpr mice, which are genetically predisposed to autoimmune pathologies, this compound improved the clinical status and several biochemical and immunological parameters.[2]
Anti-cancer Activity in Primary Effusion Lymphoma (PEL)
More recently, this compound has been identified as a potent agent against KSHV-related primary effusion lymphoma (PEL), a cancer that arises in immunocompromised patients.[4] In PEL cell lines (BCBL-1 and JSC-1), this compound effectively reduced cell growth in a dose-dependent manner.[4] This anti-proliferative effect is mediated through the induction of apoptosis.[4]
The pro-apoptotic mechanism of this compound in PEL cells involves:
-
Downregulation of IL-1 Signaling Components: Treatment with this compound significantly downregulated the transcripts for IL1R1 (Interleukin 1 Receptor Type 1) and moderately reduced IL-1β and IL1RAP (Interleukin 1 Receptor Accessory Protein) transcripts.[4]
-
Activation of Caspase Cascade: The compound was shown to increase the cleavage of Caspase-3 and Caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[4]
-
Modulation of Apoptosis-Related Proteins: this compound treatment led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4]
In vivo studies using a PEL xenograft mouse model further validated the anti-cancer efficacy of this compound.[4] Intraperitoneal administration of 5.0 mg/kg of the compound suppressed tumor expansion, reduced ascites formation, and decreased splenomegaly.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type/System | Concentration | Effect | Reference |
| IL-1 Production Inhibition | Murine Peritoneal Macrophages | 3 x 10-6 M | Diminished LPS-induced IL-1 production | [1] |
| PEL Cell Growth Inhibition | BCBL-1 Cells | 0.5 µM (for 48h) | Significant reduction in cell viability | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Route of Administration | Effect | Reference |
| Mouse Models of Induced Arthritis | ~5 mg/kg | Oral | Effective in reducing arthritic symptoms | [2][3] |
| MRL/lpr Mice | Not specified | Not specified | Improved clinical status and biochemical/immunological parameters | [2] |
| PEL Xenograft Model (NOD/SCID mice) | 5.0 mg/kg, once daily, 3 days/week for 4 weeks | Intraperitoneal | Suppressed tumor progression, reduced ascites and splenomegaly | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial characterization of this compound.
Cell Proliferation and Apoptosis Assays
-
Cell Proliferation (WST-1 Assay): PEL cell lines (BCBL-1 and JSC-1) were treated with varying concentrations of this compound for 48 hours in 96-well plates. Following treatment, WST-1 reagent was added to each well, and the plates were incubated for 3 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader to determine cell viability.[4]
-
Apoptosis Assessment (Flow Cytometry): Apoptosis in BCBL-1 cells was quantified using a FITC-Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit. Stained cells were analyzed on a FACS Calibur 4-color flow cytometer.[4]
-
Immunoblotting for Apoptosis Markers: Total cell lysates from treated and untreated PEL cells were separated by SDS-PAGE and transferred to nitrocellulose membranes. The membranes were probed with antibodies against Cleaved Caspase-3, Cleaved Caspase-9, Bax, and Bcl-2. β-Actin was used as a loading control. Immunoreactive bands were visualized using an enhanced chemiluminescence reaction.[4]
Gene Expression Analysis (RT-qPCR)
Total RNA was isolated from PEL cells using an RNeasy Mini kit. cDNA was synthesized using a SuperScript III First-Strand Synthesis SuperMix Kit. Quantitative real-time PCR was performed using an iCycler IQ Real-Time PCR Detection System to measure the expression levels of IL1R1, IL-1β, and IL1RAP. Fold changes in gene expression were calculated relative to a loading control (β-actin).[4]
PEL Xenograft Model
NOD/SCID mice were injected intraperitoneally with 1 x 107 BCBL-1 cells. After 72 hours, the mice were treated with either this compound (5.0 mg/kg) or a vehicle control intraperitoneally, once daily, three days per week for four weeks. Animal weights were recorded weekly. At the end of the treatment period, ascites and spleens were collected for analysis.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflows used in its characterization.
Caption: Signaling pathways affected by this compound in PEL cells.
Caption: Experimental workflow for in vitro characterization.
Caption: Experimental workflow for in vivo PEL xenograft model.
Conclusion and Future Directions
This compound has emerged as a molecule with significant therapeutic potential, demonstrating a dual role as both an anti-inflammatory and an anti-cancer agent. Its well-defined mechanism of action, centered on the inhibition of the IL-1 signaling pathway and the induction of apoptosis, makes it an attractive candidate for further development. The preclinical data in models of rheumatoid arthritis and primary effusion lymphoma are compelling. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of inflammatory and neoplastic diseases where IL-1 signaling plays a pathogenic role. The disclosure of its initial synthesis would be invaluable for enabling further medicinal chemistry efforts to optimize its potency and drug-like properties.
References
- 1. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Biochemical Properties of Amino-Dithiole-One Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-dithiole-one compounds, a class of sulfur-containing heterocycles, are emerging as a significant area of interest in medicinal chemistry and drug development. While the term "amino-dithiole-one" does not define a single, formally classified group of compounds, this guide synthesizes the biochemical properties of the core 1,2-dithiole-3-one scaffold and related aminothiol derivatives. These compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and radioprotective effects. Their mechanisms of action are often attributed to the unique chemical properties of the dithiole ring and the nucleophilic nature of the thiol and amino functional groups. This technical guide provides an in-depth overview of the synthesis, biochemical properties, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Biochemical Properties and Mechanism of Action
The biological activity of amino-dithiole-one derivatives is intrinsically linked to their chemical structure. The 1,2-dithiole-3-one core is a notable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione S-transferases (GSTs).[1] Some dithiolethiones are thought to activate the Nrf2 pathway through the generation of reactive oxygen species (ROS) like hydrogen peroxide, which in turn modify cysteine residues on Keap1, the negative regulator of Nrf2.[1]
The aminothiol components contribute to the biochemical profile through their ability to scavenge free radicals and interact with biological macromolecules. The amino groups, being positively charged at physiological pH, can facilitate interaction with negatively charged molecules like DNA.[4] The thiol groups are potent nucleophiles and can directly neutralize ROS, contributing to the antioxidant and radioprotective effects observed with these compounds.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various 1,2-dithiole-3-thione and aminothiol derivatives from published literature.
Table 1: Antibacterial Activity of Dithiolethione Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| 4-phenyl-1,2-dithiole-3-thione | Staphylococcus aureus | 1.02 - 1.428 | [5] |
| Amikacin (control) | Escherichia coli | - | [5] |
| Amikacin (control) | Pseudomonas aeruginosa | - | [5] |
Table 2: Cytotoxic Activity of Dithiole and Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [6] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [6] |
| Compound d17 | H460 (Non-small cell lung cancer) | 5.93 ± 0.97 | [7] |
| Compound d17 | A549 (Lung Carcinoma) | 6.76 ± 0.25 | [7] |
| Cisplatin (control) | A549 (Lung Carcinoma) | 26.00 ± 3.00 | [8] |
Table 3: Antioxidant Activity of an Aminothiazole Derivative
| Compound/Assay | Activity | Equivalent Concentration | Reference |
| Dendrodoine Analogue (DA) - ABTS radical scavenging | Inhibition of radical formation | 0.17 µM Trolox for 3.07 µM DA | [9] |
| Dendrodoine Analogue (DA) - FRAP | Ferric reducing ability | 110 µM Trolox for 3.07 µM DA | [9] |
| Dendrodoine Analogue (DA) - Deoxyribose degradation | Hydroxyl radical scavenging | 84% protection at 3.07 µM | [9] |
| Dendrodoine Analogue (DA) - NO radical scavenging | Nitric oxide scavenging | 20% scavenging at 3.07 µM | [9] |
Experimental Protocols
Synthesis of 5-(4-aminophenyl)-3H-1,2-dithiole-3-thione
This protocol describes a method for the synthesis of an amino-dithiolethione derivative.[10]
Materials:
-
tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate
-
Elemental sulfur
-
High-temperature reaction vessel
Procedure:
-
Combine tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate with elemental sulfur in a high-temperature reaction vessel.
-
Heat the reaction mixture to 180°C.
-
Maintain the temperature and stir the reaction mixture for the required duration to allow for the simultaneous formation of the dithiolethione ring and deprotection of the aniline group.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product, 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione (ADT-NH2), using appropriate chromatographic techniques.
Nrf2 Activation Assay
This protocol outlines a cell-based assay to determine the activation of the Nrf2 signaling pathway.[10][11][12]
Materials:
-
Hepatoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
Test compound (amino-dithiole-one derivative)
-
tert-butylhydroquinone (tBHQ) as a positive control
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with tBHQ as a positive control.
-
Following treatment, harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Quantify the protein concentration in the nuclear extracts.
-
Perform the Nrf2 transcription factor activity assay using a commercially available kit. This typically involves incubating the nuclear extracts in microplate wells coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the fold activation of Nrf2 by the test compound relative to the untreated control.
Reactive Oxygen Species (ROS) Scavenging Assay
This protocol describes a cell-based assay to measure the ROS scavenging activity of a test compound.[13][14]
Materials:
-
Adherent or suspension cells (e.g., Jurkat or HeLa)
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Test compound
-
ROS inducer (e.g., tert-Butyl hydroperoxide - TBHP) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate (black plate with a clear bottom is recommended).
-
Treat the cells with the test compound at various concentrations for a predetermined time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce ROS production by treating the cells with an ROS inducer like TBHP (for positive control and to assess scavenging by the test compound).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
The reduction in fluorescence intensity in the presence of the test compound compared to the ROS-induced control indicates its ROS scavenging activity.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (e.g., Amikacin) as a positive control
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration in MHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations of Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
Caption: Nrf2 signaling pathway activation by amino-dithiole-one compounds.
p53-Mediated Apoptosis Pathway
Caption: Role of aminothiols in the p53-mediated response to DNA damage.
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. lornajane.net [lornajane.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. [Experimental study of combined effect of actoprotectors and radioprotectors in radiation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RP-54745 on Caspase-3 and Caspase-9 Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-54745, an amino-dithiole-one antirheumatic compound, has demonstrated notable anticancer properties, particularly in the context of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[1][2] A key mechanism underlying its therapeutic potential is the induction of apoptosis. This technical guide synthesizes the available data on the effect of this compound on the activation of caspase-3 and caspase-9, critical executioner and initiator caspases in the apoptotic cascade, respectively. The information presented herein is primarily derived from a pivotal study on KSHV-positive PEL cells, which has elucidated the pro-apoptotic capabilities of this compound.
Introduction to this compound and Apoptosis
This compound was initially identified for its immunomodulatory effects, specifically its ability to inhibit the production of interleukin-1 (IL-1) and interfere with the hexose monophosphate (HMP) pathway in stimulated macrophages.[2] More recent research has unveiled its potent anticancer activities, demonstrating its efficacy in suppressing the growth of KSHV-positive PEL cells by inducing tumor cell apoptosis.[1][3]
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The process is executed by a family of cysteine proteases known as caspases. The activation of initiator caspases, such as caspase-9, in response to intracellular stress signals, leads to a cascade of events that culminate in the activation of executioner caspases, including caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Effect of this compound on Caspase-3 and Caspase-9 Activation
Treatment of the KSHV-positive PEL cell line, BCBL-1, with this compound has been shown to induce apoptosis, a finding substantiated by the increased cleavage of both caspase-3 and caspase-9.[1] The cleavage of these pro-caspases into their active forms is a definitive indicator of their activation and the engagement of the apoptotic machinery.
Data Summary
While the primary research has qualitatively confirmed the increased cleavage of caspase-3 and caspase-9, specific quantitative data on the fold-increase of the active forms of these caspases following this compound treatment are not yet available in the public domain. The following table summarizes the observed effects.
| Cell Line | Treatment | Effect on Caspase-9 | Effect on Caspase-3 | Other Apoptotic Markers | Reference |
| BCBL-1 (KSHV+ PEL) | This compound | Increased cleavage | Increased cleavage | Increased Bax expression, Decreased Bcl-2 expression | [1] |
Signaling Pathway
The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is typically initiated by intracellular stresses, leading to changes in the mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome, which facilitates the auto-cleavage and activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3. The observation that this compound increases the cleavage of both caspase-9 and caspase-3 strongly suggests its pro-apoptotic activity is mediated, at least in part, through the intrinsic apoptotic pathway.[1]
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
The following methodologies were employed to assess the effect of this compound on caspase activation and apoptosis.
Cell Culture and Treatment
-
Cell Line: BCBL-1 (KSHV-positive primary effusion lymphoma cell line).
-
Treatment: Cells were treated with specified concentrations of this compound or a vehicle control for 24 hours.[1]
Western Blot Analysis for Cleaved Caspases
This technique is utilized to detect the cleaved and active forms of caspase-3 and caspase-9.
-
Cell Lysis: Following treatment, total cell lysates are prepared. A common method involves lysing the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading.
-
Electrophoresis and Transfer: 30 µg of total cell lysates are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) reaction and autoradiography.[1] β-actin is typically used as a loading control to normalize the results.[1]
Caption: Workflow for Western blot analysis of caspase activation.
Flow Cytometry for Apoptosis Quantification
This method provides a quantitative measure of the percentage of apoptotic cells in a population.
-
Cell Staining: After treatment, BCBL-1 cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations. A significant increase in the percentage of Annexin V-positive cells in the this compound-treated group compared to the control group indicates the induction of apoptosis.[1]
Conclusion
The available evidence strongly indicates that this compound induces apoptosis in KSHV-positive PEL cells through a mechanism that involves the activation of the intrinsic apoptotic pathway, as evidenced by the increased cleavage of both initiator caspase-9 and executioner caspase-3.[1] Further research is warranted to quantify the precise dose-dependent effects of this compound on the enzymatic activity of these caspases and to explore its efficacy in other cancer models. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for the continued development of this compound as a potential anticancer therapeutic.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of RP-54745 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is an amino-dithiole-one compound initially identified for its anti-rheumatic properties.[1][2] Subsequent research has unveiled its potential as an anticancer agent, particularly in the context of virus-associated malignancies. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound, focusing on its activity in a Kaposi's sarcoma-associated herpesvirus (KSHV)-positive Primary Effusion Lymphoma (PEL) model. The document details the experimental protocols, summarizes the key findings, and illustrates the underlying mechanism of action.
Core Mechanism of Action
This compound functions as a potent inhibitor of Interleukin-1 (IL-1) signaling.[1][3] By targeting the IL-1 pathway, this compound disrupts a critical signaling cascade that promotes inflammation and cell survival in certain cancer types.[1] The inhibition of IL-1 signaling by this compound in cancer cells leads to the induction of apoptosis, or programmed cell death, thereby suppressing tumor growth.[1]
Preclinical Efficacy in Primary Effusion Lymphoma (PEL)
The primary body of evidence for the in vivo anticancer efficacy of this compound comes from a preclinical study utilizing a xenograft model of KSHV-positive Primary Effusion Lymphoma (PEL), an aggressive B-cell lymphoma.[1]
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a PEL Xenograft Model
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Tumor Progression | Significant tumor growth | Effective suppression of tumor progression | [1] |
| Ascites Formation | Pronounced ascites development | Markedly reduced ascites formation | [1] |
| Splenomegaly | Significant enlargement of the spleen | Noticeable reduction in spleen size | [1] |
| Tumor Microenvironment | High infiltration of myeloid and neutrophil cells | Significantly reduced infiltration of inflammatory cells | [1] |
| IL-1 Signaling | High expression of IL-1 signaling molecules (e.g., IL1R1) | Blockade of IL-1 signaling molecule expression | [1] |
Note: Specific quantitative data on ascites volume and spleen weight were not publicly available in the reviewed literature. The table reflects the qualitative outcomes reported in the primary study.
Experimental Protocols
Primary Effusion Lymphoma (PEL) Xenograft Model
A well-established xenograft model of PEL was utilized to evaluate the in vivo efficacy of this compound.[1]
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used for this study.[1] These mice are immunocompromised, allowing for the successful engraftment of human cancer cells.
-
Cell Line: The KSHV-positive PEL cell line, BCBL-1, was used to induce tumor formation.[1]
-
Tumor Induction: BCBL-1 cells were injected intraperitoneally into the NOD/SCID mice to establish the PEL xenograft.[1]
-
Treatment Regimen:
-
Endpoint Analysis: Following the treatment period, the mice were assessed for tumor progression, including the volume of ascites fluid and the size of the spleen. Histological analysis of splenic tissues was performed to evaluate tumor infiltration and the presence of inflammatory cells.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound.
IL-1 Signaling Pathway and Inhibition by this compound
Caption: Simplified IL-1 signaling pathway and the inhibitory action of this compound.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for KSHV-positive PEL. Its ability to suppress tumor growth and reduce the inflammatory tumor microenvironment through IL-1 inhibition provides a solid rationale for further investigation.
To date, the in vivo anticancer efficacy of this compound has been primarily documented in the context of PEL. Future preclinical studies should aim to:
-
Evaluate this compound in other preclinical cancer models: Investigating the efficacy of this compound in other solid and hematological malignancies characterized by IL-1 pathway activation would broaden its potential clinical utility.
-
Conduct dose-response studies: A comprehensive evaluation of different dosing schedules and concentrations would help in defining the optimal therapeutic window for this compound.
-
Investigate combination therapies: Assessing the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.
Conclusion
This compound demonstrates significant in vivo efficacy in a preclinical model of Primary Effusion Lymphoma. Its well-defined mechanism of action as an IL-1 inhibitor, coupled with its ability to induce apoptosis and modulate the tumor microenvironment, positions it as a compelling candidate for further development as an anticancer therapeutic. Additional research is warranted to explore its full potential across a broader range of malignancies.
References
Methodological & Application
Application Notes and Protocols for RP-54745 in Primary Effusion Lymphoma (PEL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Effusion Lymphoma (PEL) is a rare and aggressive form of non-Hodgkin's lymphoma caused by the Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2] It is characterized by malignant lymphomatous effusions in body cavities.[2][3] The prognosis for PEL is poor, highlighting the urgent need for novel therapeutic strategies.[1][4] Key survival pathways in PEL include the PI3K/AKT/mTOR, FOXO, and NF-κB signaling cascades.[1][4]
RP-54745 is an amino-dithiole-one compound originally identified as a potential antirheumatic agent.[5][6] It functions as an inhibitor of interleukin-1 (IL-1) production and also interferes with the hexose monophosphate (HMP) pathway and the exocytosis of lysosomal enzymes.[5][6][7] Recent studies have demonstrated its potent anti-cancer activity in PEL cells, where it induces apoptosis and inhibits tumor growth in a dose-dependent manner.[7] These findings present this compound as a promising candidate for targeted therapy in PEL.
These application notes provide detailed protocols for the in vitro evaluation of this compound on PEL cell lines, including cell culture, viability and apoptosis assays, and analysis of key signaling pathways.
Mechanism of Action of this compound in PEL
This compound exerts its anti-PEL effects through a multi-faceted mechanism. It has been shown to inhibit the production of IL-1 and downregulate the expression of its receptor, IL1R1, and the co-receptor IL1RAP.[7] This disruption of the IL-1 signaling pathway is critical, as this pathway is often highly activated in KSHV-related malignancies.[7]
Furthermore, treatment with this compound leads to the induction of apoptosis in PEL cells. This is evidenced by the increased cleavage of caspases-3 and -9, key executioners of the apoptotic cascade.[7] The compound also modulates the expression of apoptosis-related proteins, causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7]
References
- 1. Heterogeneous Activation of Signaling Pathways and Therapeutic Vulnerabilities in KSHV-Associated Primary Effusion Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary effusion lymphoma - Wikipedia [en.wikipedia.org]
- 3. Lymphoma cell lines: in vitro models for the study of HHV-8+ primary effusion lymphomas (body cavity-based lymphomas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-54745 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is an amino-dithiole-one compound that has demonstrated potential as an anti-rheumatic and anti-cancer agent. Its primary mechanism of action is the inhibition of interleukin-1 (IL-1) production and signaling, a key pathway in inflammation and tumorigenesis.[1][2] These application notes provide a detailed overview of the currently available data on the dosage, administration, and effects of this compound in in vivo mouse models, intended to guide researchers in designing preclinical studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model
| Parameter | Vehicle Control | This compound (5.0 mg/kg) |
| Mouse Strain | NOD/SCID | NOD/SCID |
| Tumor Model | BCBL-1 cell intraperitoneal injection | BCBL-1 cell intraperitoneal injection |
| Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosing Schedule | Once daily, 3 days/week for 4 weeks | Once daily, 3 days/week for 4 weeks |
| Tumor Progression | Significant ascites formation and splenomegaly | Suppressed ascites formation and splenomegaly |
| Tumor Microenvironment | Significant tumor infiltration and disordered splenic architecture | Nearly normal splenic architecture |
| Immune Cell Infiltration | High infiltration of myeloid cells (CD11b+) and neutrophils (Ly6G+) | Significantly reduced infiltration of myeloid and neutrophil cells |
| IL-1 Signaling Molecules | High expression of IL-1β, IL1R1, and IL1RAP | Reduced expression of IL-1β, IL1R1, and IL1RAP |
Source: Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC - PubMed Central[1]
Table 2: Summary of Reported In Vivo Dosages for this compound in Mice
| Dosage | Route of Administration | Mouse Model | Observed Effect | Reference |
| 5.0 mg/kg | Intraperitoneal (IP) | Primary Effusion Lymphoma (PEL) Xenograft | Suppressed tumor progression | [1] |
| ~5 mg/kg | Oral | Induced Arthritis | Effective in reducing arthritis symptoms | Agents Actions. 1992 May;36(1-2):127-35. |
| 25 mg/kg | Not specified in abstract | In vivo model to confirm IL-1 inhibition | Diminished LPS-induced IL-1 production | [2] |
Note: Pharmacokinetic and detailed toxicology data for this compound in mouse models are not publicly available at this time. Researchers should conduct their own pharmacokinetic and safety assessments.
Experimental Protocols
Protocol 1: Administration of this compound in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model
This protocol is based on the methodology described in the study by Chang et al. (2023).[1]
1. Materials:
- This compound
- Vehicle (Note: The specific vehicle was not disclosed in the reference study. A common vehicle for similar compounds administered intraperitoneally is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is critical to perform solubility and stability testing of this compound in the chosen vehicle prior to in vivo administration. )
- NOD/SCID mice
- BCBL-1 (KSHV-positive PEL) cells
- Sterile PBS
- Syringes and needles for injection
2. Animal Model:
- House NOD/SCID mice in a specific pathogen-free facility.
- Inject mice intraperitoneally with an appropriate number of BCBL-1 cells suspended in sterile PBS to establish the PEL xenograft model.
3. Dosing Solution Preparation:
- Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration to achieve a final dose of 5.0 mg/kg.
- For example, for a 20g mouse, a 100 µL injection volume would require a solution concentration of 1 mg/mL.
- Ensure the solution is sterile-filtered before administration.
4. Administration:
- Seventy-two hours after tumor cell injection, begin treatment.
- Administer this compound (5.0 mg/kg) or vehicle control via intraperitoneal injection.
- The dosing schedule is once daily, three times per week, for a duration of four weeks.[1]
5. Monitoring and Endpoints:
- Monitor animal weight and overall health weekly.
- At the end of the study, euthanize the mice and collect ascites and spleens for analysis.
- Perform histologic analysis of splenic tissues to assess tumor infiltration and architecture.
- Conduct immunohistochemistry to evaluate the expression of immune cell markers (e.g., CD11b, Ly6G) and IL-1 signaling molecules (e.g., IL-1β, IL1R1, IL1RAP) in the tumor microenvironment.[1]
Mandatory Visualization
Caption: Signaling pathway of IL-1 and inhibitory effects of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
RP-54745 Treatment Protocol for BCBL-1 Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the treatment of the BCBL-1 cell line with RP-54745, an IL-1 inhibitor with demonstrated anti-cancer activities against Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound on PEL cell growth, apoptosis, and underlying signaling pathways.
Introduction
Primary Effusion Lymphoma (PEL) is an aggressive B-cell lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV), with limited effective therapeutic options.[1][2] The Interleukin-1 (IL-1) signaling pathway has been identified as a significant contributor to the inflammatory tumor microenvironment and the proliferation of PEL.[1][2] this compound, originally developed as an antirheumatic compound, has been identified as a potent inhibitor of IL-1 production and signaling.[1] Research has demonstrated that this compound effectively suppresses the growth of KSHV-positive PEL cell lines, such as BCBL-1, by inducing apoptosis.[1] These findings present this compound as a promising therapeutic agent for KSHV-related malignancies.
The BCBL-1 cell line, established from a patient with PEL, is a widely used in vitro model for studying KSHV-associated lymphomagenesis.[3][4][5][6] It is a suspension cell line that is positive for HHV-8 and negative for Epstein-Barr virus (EBV).[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound on BCBL-1 Cell Viability
| This compound Concentration | Treatment Duration | Effect on Cell Viability |
| 0.1 µM | 48 hours | Dose-dependent reduction |
| 0.5 µM | 48 hours | Dose-dependent reduction |
| 1.0 µM | 48 hours | Dose-dependent reduction |
Note: Data compiled from a study demonstrating a dose-dependent inhibition of BCBL-1 cell growth upon treatment with this compound for 48 hours, as determined by WST-1 assays.[1]
Table 2: Effect of this compound on Gene Expression in BCBL-1 Cells
| Gene | This compound Concentration | Treatment Duration | Change in Expression |
| IL-1β | 0.5 µM | 48 hours | Moderately reduced |
| IL1R1 | 0.5 µM | 48 hours | Significantly downregulated |
| IL1RAP | 0.5 µM | 48 hours | Moderately reduced |
Note: Gene expression changes were quantified by RT-qPCR.[1]
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in BCBL-1 Cells
| Protein | Change in Expression/Activity |
| Caspase-3 | Increased cleavage |
| Caspase-9 | Increased cleavage |
| Bax | Increased expression |
| Bcl-2 | Decreased expression |
Note: Changes in protein expression and activity were observed following this compound treatment, indicating the induction of apoptosis.[1]
Experimental Protocols
Cell Culture and Maintenance of BCBL-1 Cells
-
Cell Line: BCBL-1 (ATCC, DSMZ)
-
Media: RPMI-1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[5][6]
-
Culture Conditions: Maintain cells in suspension at a density of approximately 0.3-1.0 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculturing: Split the culture 1:2 to 1:4 every 2-4 days to maintain the recommended cell density.[6]
In Vitro this compound Treatment
-
Seed BCBL-1 cells in appropriate culture plates at the desired density.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the indicated concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM).[1] A vehicle control (e.g., DMSO) should be included in all experiments.
-
Incubate the cells for the desired duration (e.g., 48 hours).[1]
Cell Viability Assay (WST-1 Assay)
-
Following this compound treatment, add WST-1 reagent to each well according to the manufacturer's instructions (e.g., Roche).[1]
-
Incubate the plates for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
-
Harvest BCBL-1 cells after this compound treatment.
-
Wash the cells with PBS.
-
Stain the cells with Annexin V and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[1]
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from this compound-treated and control BCBL-1 cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., IL-1β, IL1R1, IL1RAP) and a reference gene (e.g., GAPDH).[1]
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits IL-1 production, disrupting downstream signaling and inducing apoptosis in BCBL-1 cells.
Caption: Experimental workflow for evaluating the effects of this compound on the BCBL-1 cell line.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line BCBL-1 (CVCL_0165) [cellosaurus.org]
- 4. journals.asm.org [journals.asm.org]
- 5. BCBL-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
Application Note: Analysis of Apoptosis Induction by RP-54745 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RP-54745 is an amino-dithiole-one compound initially identified as a potential antirheumatic agent.[1][2] It functions as an inhibitor of Interleukin-1 (IL-1) production and also interferes with the hexose monophosphate pathway and the exocytosis of lysosomal enzymes in stimulated macrophages.[1][3] Recent studies have demonstrated its anticancer properties, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[3] this compound has been shown to effectively suppress the growth of PEL cells by inducing apoptosis.[3]
This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes.[4][5] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells.[4] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a bright red fluorescence.[4][6]
By co-staining cells with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often merged with late apoptotic cells).
Data Presentation
The following table summarizes the quantitative data from a study on the effects of this compound on apoptosis in BCBL-1 cells after 24 hours of treatment.
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | 0 | 5.2 | 3.1 | 8.3 |
| This compound | 5 | 15.8 | 5.4 | 21.2 |
| This compound | 10 | 28.6 | 10.2 | 38.8 |
Data is representative and compiled from findings reported in the literature where this compound was shown to induce apoptosis in a dose-dependent manner in BCBL-1 cells.[3]
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., BCBL-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
FITC Annexin V Apoptosis Detection Kit with PI (or equivalent) containing:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells and should be collected) and wash the cells with PBS. Trypsinize the cells, neutralize with complete medium, and combine with the collected supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL. To prepare 1X Binding Buffer, dilute the 10X stock with deionized water.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7][8]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Flow Cytometry and Data Analysis
-
Instrument Setup: Use appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected around 530 nm) and PI (excited by a 488 nm laser and detected around 617 nm).
-
Compensation: Set up compensation controls using unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI to correct for spectral overlap.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a FITC Annexin V vs. PI dot plot.
-
-
Quadrant Analysis: Establish quadrants on the dot plot to differentiate between viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left) cell populations.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analysis: Determine the percentage of cells in each quadrant for each treatment condition.
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[3]
Experimental workflow for apoptosis analysis.
This compound induced apoptosis pathway.
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and quantitative method for assessing apoptosis induced by this compound. This application note provides a comprehensive protocol for researchers and scientists in drug development to effectively evaluate the pro-apoptotic effects of this compound. The provided data and pathway diagrams offer a clear framework for understanding the mechanism of action of this compound.
References
- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Detecting Caspase Cleavage Induced by RP-54745 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-54745 is an investigational small molecule that has been identified as an inhibitor of Interleukin-1 (IL-1) signaling.[1] Emerging research indicates that this compound can induce apoptosis in certain cancer cell lines, a process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] This document provides a detailed protocol for the detection of caspase cleavage, a key indicator of apoptosis, in cells treated with this compound using Western blotting. The protocol is designed to be a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.
Introduction to this compound and Apoptosis
This compound has been shown to suppress tumor cell growth by inducing apoptosis.[1] The apoptotic signaling cascade is a tightly regulated process that can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases. Key executioner caspases, such as Caspase-3, and initiator caspases, like Caspase-9, are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[2] The detection of the cleaved, active forms of these caspases by Western blot is a reliable method to confirm the induction of apoptosis.[2][3] Studies have demonstrated that treatment with this compound leads to an increased cleavage of both Caspase-9 and Caspase-3, confirming its pro-apoptotic activity.[1]
Data Presentation
The following table is a template for summarizing quantitative data obtained from Western blot experiments investigating the effect of this compound on caspase cleavage. Researchers should populate this table with their own experimental data.
| This compound Concentration (µM) | Treatment Time (hours) | Pro-Caspase-3 Band Intensity (Arbitrary Units) | Cleaved Caspase-3 (p17/19) Band Intensity (Arbitrary Units) | Fold Change in Cleaved Caspase-3 | Pro-Caspase-9 Band Intensity (Arbitrary Units) | Cleaved Caspase-9 (p35/37) Band Intensity (Arbitrary Units) | Fold Change in Cleaved Caspase-9 |
| 0 (Vehicle Control) | 24 | 1.0 | 1.0 | ||||
| 0.1 | 24 | ||||||
| 0.5 | 24 | ||||||
| 1.0 | 24 | ||||||
| 5.0 | 24 | ||||||
| 0 (Vehicle Control) | 48 | 1.0 | 1.0 | ||||
| 0.1 | 48 | ||||||
| 0.5 | 48 | ||||||
| 1.0 | 48 | ||||||
| 5.0 | 48 |
Fold change is calculated by normalizing the band intensity of the cleaved caspase to a loading control (e.g., β-actin or GAPDH) and then comparing the treated samples to the vehicle control.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect the cleavage of Caspase-3 and Caspase-9 in cell cultures treated with this compound.
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-Caspase-3
-
Rabbit anti-cleaved Caspase-9 (Asp315 or Asp330)
-
Rabbit anti-Caspase-9
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24 and 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional scraping.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions (wet or semi-dry transfer).
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Visualizations
Caption: Western Blot Workflow for Caspase Cleavage.
Caption: this compound Induced Apoptosis Pathway.
References
Application Notes and Protocols for RT-qPCR Analysis of Gene Expression Changes Induced by RP-54745
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is an investigational small molecule that has demonstrated potent anti-cancer activities, particularly in preclinical models of Primary Effusion Lymphoma (PEL).[1] Its primary mechanism of action involves the inhibition of Interleukin-1 (IL-1) signaling, a key pathway implicated in inflammation and cancer progression.[1][2] Treatment with this compound has been shown to induce apoptosis and alter the expression of genes involved in cell cycle regulation and various signaling cascades.[1]
These application notes provide a comprehensive guide for researchers utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to investigate the effects of this compound on gene expression. The following sections detail the molecular pathways affected by this compound, present quantitative data on gene expression changes, and offer detailed protocols for experimental design and execution.
Molecular Pathways and Mechanism of Action
This compound functions as an inhibitor of the IL-1 signaling pathway.[1][2] This pathway, when activated, triggers a cascade of downstream signaling events that promote inflammation and cell survival. By blocking this pathway, this compound effectively reduces the expression of IL-1 signaling molecules, including IL-1β, IL1R1, and IL1RAP.[1]
Furthermore, transcriptomic analysis has revealed that this compound treatment significantly impacts genes involved in the regulation of the cell cycle and apoptosis.[1] The compound has been observed to induce apoptosis in cancer cells, a process confirmed by the increased cleavage of Caspase-9 and Caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Signaling Pathway Diagrams
To visually represent the molecular interactions affected by this compound, the following diagrams were generated using the DOT language.
Caption: IL-1 Signaling Pathway Inhibition by this compound.
Caption: this compound Induced Apoptosis Pathway.
Quantitative Data on Gene Expression Changes
Treatment of PEL cell lines (e.g., BCBL-1) with this compound leads to significant changes in the expression of numerous genes. The following tables summarize the top 20 significantly upregulated and downregulated genes as identified by RNA-sequencing and validated by RT-qPCR.[1]
Table 1: Top 20 Significantly Upregulated Genes in BCBL-1 Cells Treated with this compound [1]
| Gene Symbol | Log2 Fold Change |
| HMGCS1 | 3.5 |
| MVD | 3.2 |
| IDI1 | 3.1 |
| FDFT1 | 3.0 |
| SQLE | 2.9 |
| LSS | 2.8 |
| DHCR7 | 2.7 |
| CYP51A1 | 2.6 |
| TM7SF2 | 2.5 |
| EBP | 2.4 |
| SC5D | 2.3 |
| HMGCR | 2.2 |
| ACAT2 | 2.1 |
| NSL1 | 2.0 |
| NUP37 | 1.9 |
| NUP43 | 1.8 |
| NUP50 | 1.7 |
| NUP85 | 1.6 |
| NUP98 | 1.5 |
| NUP107 | 1.4 |
Table 2: Top 20 Significantly Downregulated Genes in BCBL-1 Cells Treated with this compound [1]
| Gene Symbol | Log2 Fold Change |
| HIST1H2AC | -4.5 |
| HIST1H2BC | -4.2 |
| HIST1H2BD | -4.1 |
| HIST1H2BE | -4.0 |
| HIST1H2BG | -3.9 |
| HIST1H2BI | -3.8 |
| HIST1H2BJ | -3.7 |
| HIST1H2BK | -3.6 |
| HIST1H2BL | -3.5 |
| HIST1H2BM | -3.4 |
| HIST1H3A | -3.3 |
| HIST1H3B | -3.2 |
| HIST1H3C | -3.1 |
| HIST1H3D | -3.0 |
| HIST1H3E | -2.9 |
| HIST1H3F | -2.8 |
| HIST1H3G | -2.7 |
| HIST1H3H | -2.6 |
| HIST1H3I | -2.5 |
| HIST1H3J | -2.4 |
Experimental Protocols
The following protocols provide a framework for studying gene expression changes in response to this compound treatment using RT-qPCR.
Cell Culture and Treatment
-
Cell Line: Primary Effusion Lymphoma (PEL) cell lines such as BCBL-1 are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with the desired concentration of this compound (a concentration of 0.5 µM has been shown to be effective) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[1]
-
RNA Isolation and cDNA Synthesis
A standard RNA isolation and cDNA synthesis protocol should be followed to obtain high-quality cDNA for RT-qPCR analysis.
-
RNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random primers, following the manufacturer's protocol.
-
RT-qPCR
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., IL-1β, IL1R1, IL1RAP, BAX, BCL2, CASP3, CASP9) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based qPCR master mix.
-
Set up reactions in triplicate for each sample and gene.
-
-
Thermal Cycling: Perform qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for RT-qPCR Analysis.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By utilizing RT-qPCR, researchers can effectively quantify changes in key genes involved in the IL-1 signaling pathway, apoptosis, and cell cycle regulation, thereby elucidating the molecular mechanisms underlying the therapeutic potential of this compound. Careful adherence to the described protocols will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's mode of action.
References
Application Notes and Protocols: RP-54745 in a Primary Effusion Lymphoma (PEL) Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of RP-54745 in PEL
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in a PEL xenograft model.
| In Vivo Efficacy of this compound in PEL Xenograft Model | |
| Parameter | Observation |
| Tumor Progression | Effective suppression of PEL tumor progression |
| Ascites Formation | Significant reduction |
| Splenomegaly | Significant reduction |
| Animal Weight | No significant difference in weight gain between treated and vehicle groups |
| Impact of this compound on the Tumor Microenvironment | |
| Cellular Infiltration | Expression of IL-1 Signaling Molecules |
| Reduced infiltration of myeloid cells (CD11b+) | Reduced expression of IL-1β |
| Reduced infiltration of neutrophils (Ly6G+) | Sharply reduced expression of IL1R1 |
| Reduced expression of IL1RAP |
Experimental Protocols
Cell Lines and Culture
-
Cell Line: KSHV-positive PEL cell line, BCBL-1.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
PEL Xenograft Model Establishment in NOD/SCID Mice
Several studies have established PEL xenograft models in immunodeficient mice to evaluate novel therapeutic strategies.[4][5][6] The NOD/SCID mouse model is particularly suitable due to its impaired T and B cell lymphocyte development, as well as deficient natural killer (NK) cell function.[7]
-
Cell Preparation for Injection:
-
Harvest BCBL-1 cells during the logarithmic growth phase.
-
Wash the cells twice with serum-free RPMI-1640 medium.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^7 cells in 200 µL.[1]
-
-
Injection:
This compound Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Administration Route: Intraperitoneal (IP) injection.[1]
-
Dosage and Schedule:
-
Monitoring: Record the weight of the mice weekly.[1]
Endpoint Analysis
-
Euthanasia: At the end of the 4-week treatment period, humanely euthanize the mice.
-
Data Collection:
-
Histological Analysis:
-
Fix splenic tissues in formalin and embed in paraffin for histological analysis to observe the splenic architecture.[1]
-
-
Immunohistochemistry:
Conclusion
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Systematic analysis of a xenograft mice model for KSHV+ primary effusion lymphoma (PEL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of a Xenograft Mice Model for KSHV+ Primary Effusion Lymphoma (PEL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of a Xenograft Mice Model for KSHV+ Primary Effusion Lymphoma (PEL) | PLOS One [journals.plos.org]
- 7. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Arthritis Amelioration in MRL/lpr Mice using RP-54745
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MRL/lpr mouse is a well-established and widely utilized model for studying autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). These mice spontaneously develop a severe autoimmune syndrome characterized by lymphadenopathy, autoantibody production, and immune-complex-mediated end-organ damage, including a destructive, inflammatory polyarthritis that shares histological and serological features with human RA.[1] The arthritis in MRL/lpr mice typically begins to manifest around 10-12 weeks of age and progresses with age, involving synovial proliferation, pannus formation, and cartilage erosion.[1][2]
RP-54745 is an amino-dithiole-one compound identified as a potential anti-rheumatic agent. Its mechanism of action involves the inhibition of macrophage stimulation and the production of the pro-inflammatory cytokine Interleukin-1 (IL-1). In vivo studies have demonstrated the efficacy of this compound in various induced arthritis models and, notably, in improving the clinical, biochemical, and immunological parameters in MRL/lpr mice. This document provides detailed application notes and reconstructed protocols for evaluating the therapeutic potential of this compound in the MRL/lpr mouse model of spontaneous arthritis.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily by targeting macrophages and inhibiting the production of IL-1, a key cytokine in the pathogenesis of rheumatoid arthritis. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action of this compound in inhibiting IL-1 production from macrophages.
Experimental Protocols
The following protocols are reconstructed based on available literature and standard practices for arthritis studies in MRL/lpr mice.
Animal Model and Husbandry
-
Strain: Female MRL/MpJ-lpr/lpr (MRL/lpr) mice.
-
Age at Study Commencement: 8-10 weeks of age, prior to the significant onset of severe arthritis.
-
Housing: House mice in specific pathogen-free (SPF) conditions to minimize variability from infections. Provide standard chow and water ad libitum.
-
Group Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosage: Based on previous studies, a dose of approximately 5 mg/kg body weight is recommended.
-
Administration Route: Oral gavage is the suggested route of administration.
-
Frequency and Duration: Administer this compound or vehicle control daily for a period of 3 months.
-
Accurately weigh each mouse to determine the correct volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress after the procedure.
Arthritis Assessment
Conduct arthritis assessments weekly by a blinded observer.
A macroscopic scoring system is used to evaluate the severity of arthritis in each paw.
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Mild swelling or erythema confined to the tarsals or ankle joint. |
| 2 | Mild swelling or erythema extending from the ankle to the metatarsal joints. |
| 3 | Moderate swelling or erythema extending from the ankle to the metatarsal joints. |
| 4 | Severe swelling or erythema encompassing the ankle, foot, and digits; or ankylosis of the limb. |
The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
Use a digital caliper to measure the thickness of the ankle joint. Consistent placement of the caliper is crucial for accurate and reproducible data.
Biochemical and Immunological Analysis
At the end of the 3-month treatment period, collect blood and tissue samples for analysis.
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 using commercially available ELISA kits.
-
Determine the serum levels of anti-nuclear antibodies (ANA) and rheumatoid factor (RF) using ELISA.
Histopathological Analysis of Joints
-
At the termination of the study, euthanize the mice and dissect the hind paws.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcification solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-Fast Green to evaluate cartilage damage.
-
Score the stained sections for inflammation, pannus formation, and cartilage/bone erosion by a blinded pathologist.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the study.
Table 1: Clinical Arthritis Score and Paw Thickness
| Treatment Group | n | Mean Arthritis Score (Week 12) | Mean Paw Thickness (mm) (Week 12) |
| Vehicle Control | 10 | (Expected High Value) | (Expected High Value) |
| This compound (5 mg/kg) | 10 | (Expected Low Value) | (Expected Low Value) |
Table 2: Serum Cytokine and Autoantibody Levels
| Treatment Group | n | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | ANA Titer | RF Titer |
| Vehicle Control | 10 | (Expected High Value) | (Expected High Value) | (Expected High Value) | (Expected High Value) | (Expected High Value) |
| This compound (5 mg/kg) | 10 | (Expected Low Value) | (Expected Low Value) | (Expected Low Value) | (Expected Low Value) | (Expected Low Value) |
Table 3: Histopathological Scores of Ankle Joints
| Treatment Group | n | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Erosion Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 10 | (Expected High Value) | (Expected High Value) | (Expected High Value) | (Expected High Value) |
| This compound (5 mg/kg) | 10 | (Expected Low Value) | (Expected Low Value) | (Expected Low Value) | (Expected Low Value) |
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow.
Caption: Overview of the experimental workflow for evaluating this compound in MRL/lpr mice.
References
Application Notes and Protocols for RP-54745 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is a potent and selective small molecule inhibitor of interleukin-1 (IL-1) production and signaling.[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with key quantitative data and a schematic of the targeted signaling pathway.
Data Presentation
Table 1: this compound Compound Properties
| Property | Value |
| Mechanism of Action | Inhibitor of IL-1 production and signaling |
| Molecular Formula | C₁₃H₁₂ClNOS₂ |
| Molecular Weight | 297.82 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C; In solvent: -80°C |
Table 2: In Vitro Activity of this compound in PEL Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect |
| BCBL-1 | 0.5 | 48 | Inhibition of cell growth (dose-dependent)[1] |
| JSC-1 | Dose-dependent | 48 | Inhibition of cell growth[1] |
| BCBL-1 | 0.5 | 24 | Significant induction of apoptosis[1] |
| BCBL-1 | 0.5 | 48 | Downregulation of IL1R1, IL-1β, and IL1RAP transcripts[1] |
| BCBL-1 | Not specified | 24 | Increased cleavage of Caspase-3 and -9; Increased Bax expression; Decreased Bcl-2 expression[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 2.98 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, it is recommended to add the stock solution to the medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 3: Cell Viability Assay (WST-1 Assay)
Materials:
-
PEL cell lines (e.g., BCBL-1, JSC-1)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
PEL cell lines
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualizations
Diagram 1: IL-1 Signaling Pathway and the Action of this compound
Caption: this compound inhibits the IL-1 signaling pathway.
Diagram 2: Experimental Workflow for this compound In Vitro Studies
Caption: Workflow for this compound cell culture experiments.
References
Application Notes and Protocols for Immunohistochemistry Staining in RP-54745 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is a small molecule inhibitor of Interleukin-1 (IL-1) signaling, a critical pathway in inflammation and tumorigenesis.[1][2] This compound has demonstrated anticancer activities, including the induction of apoptosis in tumor cells and the suppression of tumor growth in preclinical models.[1] A key aspect of evaluating the in-vivo efficacy and mechanism of action of this compound involves assessing its impact on the tumor microenvironment and relevant signaling pathways through immunohistochemistry (IHC). These application notes provide detailed protocols for IHC staining of key biomarkers in tissues treated with this compound, along with expected outcomes and data presentation guidelines.
Mechanism of Action and Key Biomarkers
This compound functions by inhibiting the production and signaling of IL-1, which in turn reduces inflammation and induces apoptosis in cancer cells.[1][2] In preclinical studies involving xenograft models, this compound treatment led to significant changes in the expression of several proteins within the tumor microenvironment.[1] These proteins serve as key biomarkers for assessing the biological activity of this compound.
Key Biomarkers for IHC Analysis:
-
IL-1 Signaling Pathway Proteins:
-
IL-1β: A pro-inflammatory cytokine, the production of which is inhibited by this compound.[1]
-
IL1R1 (Interleukin-1 Receptor, Type I): The primary receptor for IL-1β. This compound treatment has been shown to reduce its expression.[1]
-
IL1RAP (Interleukin-1 Receptor Accessory Protein): A co-receptor required for IL-1 signaling. Its expression is also downregulated by this compound.[1]
-
-
Immune Cell Markers:
-
Apoptosis and Stress Response Markers:
-
Cleaved Caspase-3 and -9: Key executioner caspases in the apoptotic pathway. Increased expression indicates the induction of apoptosis by this compound.[1]
-
Bax: A pro-apoptotic protein, the expression of which is increased by this compound.[1]
-
Bcl-2: An anti-apoptotic protein, the expression of which is decreased by this compound.[1]
-
MT2A (Metallothionein 2A): A protein involved in cellular stress responses. This compound treatment has been shown to dramatically increase its expression.[1]
-
Data Presentation
Quantitative analysis of IHC staining is crucial for an objective evaluation of treatment effects. The following tables provide a template for summarizing quantitative data from IHC experiments in this compound treated tissues compared to vehicle-treated controls. Data can be presented as the percentage of positive cells, staining intensity (H-score), or other quantitative measures.
Table 1: Effect of this compound on IL-1 Signaling Pathway Protein Expression
| Target Protein | Treatment Group | Mean Percentage of Positive Cells (%) | Staining Intensity (H-Score) | Fold Change (vs. Vehicle) |
| IL-1β | Vehicle Control | [Insert Data] | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | |
| IL1R1 | Vehicle Control | [Insert Data] | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | |
| IL1RAP | Vehicle Control | [Insert Data] | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of this compound on Immune Cell Infiltration
| Target Protein (Cell Marker) | Treatment Group | Mean Number of Positive Cells per Field | Fold Change (vs. Vehicle) |
| CD11b | Vehicle Control | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | |
| Ly6G | Vehicle Control | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Apoptosis and Stress Response Markers
| Target Protein | Treatment Group | Mean Percentage of Positive Cells (%) | Staining Intensity (H-Score) | Fold Change (vs. Vehicle) |
| Cleaved Caspase-3 | Vehicle Control | [Insert Data] | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | |
| MT2A | Vehicle Control | [Insert Data] | [Insert Data] | 1.0 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathways and Experimental Workflows
IL-1 Signaling Pathway Inhibition by this compound
Caption: IL-1 signaling pathway and points of inhibition by this compound.
General Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemistry staining.
Experimental Protocols
The following are generalized protocols for IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Protocol 1: Staining for IL-1β, IL1R1, and IL1RAP
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (anti-IL-1β, anti-IL1R1, anti-IL1RAP)
-
HRP-conjugated Secondary Antibody
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x 5 min).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Staining for Immune Cell Markers (CD11b and Ly6G)
This protocol is similar to Protocol 1, with the primary antibodies being anti-CD11b and anti-Ly6G.
Protocol 3: Staining for Apoptosis and Stress Markers (Cleaved Caspase-3 and MT2A)
This protocol is also similar to Protocol 1, using anti-cleaved caspase-3 and anti-MT2A as the primary antibodies.
Conclusion
Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound in treated tissues. By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively assess the pharmacodynamic effects of this compound and further elucidate its mechanism of action in preclinical and clinical settings.
References
Application Notes and Protocols: Synergistic Inhibition of Pro-Inflammatory Pathways Using Lentiviral shRNA Knockdown in Combination with RP-54745
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of cellular signaling, targeting single nodes within a pathway often leads to compensatory mechanisms that limit therapeutic efficacy. A combinatorial approach, utilizing distinct modalities to inhibit multiple targets, can offer a more robust and durable response. This document provides detailed application notes and protocols for a powerful research strategy that combines the precision of lentiviral short hairpin RNA (shRNA) mediated gene knockdown with the pharmacological activity of RP-54745, an inhibitor of Interleukin-1 (IL-1) production.
Lentiviral vectors are highly efficient tools for delivering shRNA into a wide range of mammalian cells, enabling stable, long-term silencing of a target gene.[1][2] This genetic perturbation can be strategically employed to investigate gene function or to sensitize cells to the effects of a small molecule inhibitor. This compound is an amino-dithiole-one compound that has been identified as an inhibitor of IL-1 production from stimulated macrophages.[3] It has demonstrated anti-cancer properties, notably in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma, where it induces apoptosis and mitigates the inflammatory tumor microenvironment.[4]
This document outlines a framework for combining these two powerful techniques to explore synergistic effects in a research setting. The protocols provided are designed to be adaptable for various cell types and gene targets, enabling researchers to investigate the interplay between their gene of interest and the IL-1 signaling pathway.
Data Presentation
The following tables represent hypothetical data to illustrate the potential outcomes of combining lentiviral shRNA knockdown of a pro-inflammatory signaling component, such as a key kinase in a parallel pathway (e.g., "Kinase X"), with this compound treatment in a cancer cell line.
Table 1: Effect of Kinase X Knockdown and this compound on Cell Viability
| Treatment Group | Target Gene | This compound (µM) | Cell Viability (%) |
| Control | Scrambled shRNA | 0 (Vehicle) | 100 ± 4.5 |
| Kinase X Knockdown | Kinase X shRNA | 0 (Vehicle) | 85 ± 5.1 |
| This compound | Scrambled shRNA | 1.0 | 78 ± 6.2 |
| Combination | Kinase X shRNA | 1.0 | 45 ± 3.8 |
Table 2: Quantitative PCR Analysis of Pro-Inflammatory Cytokine Expression
| Treatment Group | Target Gene | This compound (µM) | Relative IL-1β mRNA Expression | Relative TNF-α mRNA Expression |
| Control | Scrambled shRNA | 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Kinase X Knockdown | Kinase X shRNA | 0 (Vehicle) | 0.95 ± 0.10 | 0.65 ± 0.08 |
| This compound | Scrambled shRNA | 1.0 | 0.40 ± 0.05 | 0.90 ± 0.11 |
| Combination | Kinase X shRNA | 1.0 | 0.35 ± 0.04 | 0.50 ± 0.06 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Cell Transduction
This protocol outlines the generation of lentiviral particles and the subsequent transduction of a target cell line to create a stable knockdown of the gene of interest.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with shRNA sequence (e.g., pLKO.1-puro)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
0.45 µm filters
Procedure:
-
Lentivirus Production:
-
Day 1: Seed 1x10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Day 2: In a sterile tube, prepare the transfection cocktail by mixing 1 µg of the shRNA transfer plasmid, 1 µg of psPAX2, and 0.5 µg of pMD2.G with a suitable transfection reagent according to the manufacturer's instructions. Incubate for 20 minutes at room temperature.
-
Gently add the transfection mix dropwise to the HEK293T cells.
-
Day 3: Replace the media with fresh DMEM containing 10% FBS.
-
Day 4-5: Harvest the lentivirus-containing supernatant every 24 hours. Pool the harvests and filter through a 0.45 µm filter. The virus can be stored at -80°C.[5]
-
-
Cell Transduction:
-
Day 1: Seed the target cells at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Remove the culture medium and replace it with fresh medium containing the lentiviral supernatant and polybrene (typically 4-8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested to optimize transduction efficiency.
-
Day 3: After 18-24 hours, remove the virus-containing medium and replace it with fresh growth medium.
-
Day 4 onwards: Begin selection with puromycin. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve. Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[6][7]
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Validate the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 2: Combination Treatment with this compound and Cellular Assays
This protocol describes the treatment of the stable knockdown cell line with this compound and subsequent analysis.
Materials:
-
Stable cell line with target gene knockdown and control cell line (scrambled shRNA).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell viability assay kit (e.g., WST-1 or MTT).
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for protein extraction and Western blotting.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the stable knockdown and control cell lines in appropriate culture plates for the desired downstream assays (e.g., 96-well plate for viability, 6-well plate for RNA/protein extraction).
-
Allow the cells to adhere overnight.
-
Treat the cells with a dose range of this compound. A vehicle control (e.g., DMSO) should be included. A typical effective concentration of this compound in previous studies was around 0.5 µM.[4]
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Cell Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of viable cells relative to the vehicle-treated control.
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR using primers specific for pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and a housekeeping gene for normalization.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspases to assess apoptosis) and a loading control (e.g., β-actin).
-
Visualizations
The following diagrams illustrate the conceptual framework of this combined approach.
Caption: Experimental workflow combining lentiviral shRNA and this compound.
Caption: Signaling pathway diagram of dual inhibition strategy.
References
- 1. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 2. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentiviral shRNA knockdown [bio-protocol.org]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Long-Term RP-54745 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-54745 is an amino-dithiole-one compound, initially identified as a potential anti-rheumatic agent, that has demonstrated significant anti-cancer properties. It functions as a potent inhibitor of Interleukin-1 (IL-1) production and signaling.[1] This document provides detailed application notes and protocols for the long-term administration of this compound in animal models, based on preclinical research. The primary focus is on its application in oncology, specifically in a xenograft model of Primary Effusion Lymphoma (PEL).
Mechanism of Action: IL-1 Signaling Inhibition
This compound exerts its therapeutic effects by targeting the Interleukin-1 (IL-1) signaling pathway. IL-1, a key mediator of inflammation, plays a crucial role in the tumor microenvironment. By inhibiting IL-1 production and signaling, this compound can suppress tumor cell growth, induce apoptosis, and reduce tumor-associated inflammation.[1]
IL-1 Signaling Pathway
The binding of IL-1 to its receptor (IL-1R1) initiates a signaling cascade involving the recruitment of IL-1R Accessory Protein (IL1RAP), leading to the formation of a receptor complex. This complex then recruits the adapter protein MyD88 and protein kinases of the IRAK family. Subsequent activation of TRAF6 leads to the activation of the TAK1 complex, which in turn activates two major downstream pathways: the NF-κB pathway and the MAPK pathway. These pathways culminate in the expression of various pro-inflammatory and pro-survival genes.
Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data from a 4-week study of this compound in a Primary Effusion Lymphoma (PEL) xenograft mouse model.[1]
Table 1: Animal Body Weight
| Treatment Group | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) |
| Vehicle Control | 22.5 ± 1.5 | 25.0 ± 2.0 |
| This compound (5.0 mg/kg) | 22.7 ± 1.3 | 23.5 ± 1.8 |
Table 2: Efficacy in PEL Xenograft Model
| Parameter | Vehicle Control (Mean ± SD) | This compound (5.0 mg/kg) (Mean ± SD) | % Reduction | p-value |
| Ascites Volume (mL) | 5.8 ± 1.2 | 1.5 ± 0.5 | 74.1% | < 0.01 |
| Spleen Weight (g) | 0.85 ± 0.15 | 0.35 ± 0.10 | 58.8% | < 0.01 |
Table 3: Effect on Inflammatory Cell Infiltration in Splenic Tissue
| Marker | Vehicle Control (Positive Cells/Field, Mean ± SD) | This compound (5.0 mg/kg) (Positive Cells/Field, Mean ± SD) | % Reduction |
| CD11b (Myeloid Cells) | 150 ± 25 | 45 ± 10 | 70% |
| Ly6G (Neutrophils) | 120 ± 20 | 30 ± 8 | 75% |
Note: Specific long-term toxicology and comprehensive pharmacokinetic data for this compound are not publicly available in the reviewed literature. The provided data focuses on the efficacy in a specific cancer model.
Experimental Protocols
PEL Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound in a well-established Primary Effusion Lymphoma (PEL) xenograft model.[1]
Materials:
-
NOD/SCID mice (6-8 weeks old, male)
-
BCBL-1 (KSHV-positive PEL) cells
-
RPMI-1640 medium
-
This compound
-
Vehicle control (e.g., sterile PBS or as specified by the manufacturer)
Procedure:
-
Culture BCBL-1 cells in RPMI-1640 medium.
-
Harvest and resuspend BCBL-1 cells in serum-free RPMI-1640 at a concentration of 5 x 107 cells/mL.
-
Inject 200 µL of the cell suspension (1 x 107 cells) intraperitoneally (IP) into each NOD/SCID mouse.
-
Randomize the mice into treatment and control groups (n=5 per group).
-
After 72 hours, begin treatment administration.
-
Administer this compound (5.0 mg/kg) or vehicle control via IP injection.
-
Treat the mice once daily, three days a week, for a total of 4 weeks.
-
Monitor and record the body weight of each mouse weekly.
-
At the end of the 4-week treatment period, euthanize the mice.
-
Collect and measure the volume of ascites.
-
Excise and weigh the spleens.
-
Process spleens for histological analysis (e.g., immunohistochemistry).
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in a PEL xenograft model.
Immunohistochemistry for Inflammatory Markers
This protocol outlines the procedure for detecting inflammatory cell infiltration in splenic tissues from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded spleen tissues
-
Primary antibodies (e.g., anti-CD11b, anti-Ly6G)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded spleen tissue sections.
-
Perform antigen retrieval as required for the specific primary antibodies.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibodies (e.g., anti-CD11b for myeloid cells, anti-Ly6G for neutrophils) overnight at 4°C.
-
Wash the sections and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Image the slides using a microscope and quantify the number of positive cells per field.
Safety and Toxicology
As of the latest literature review, specific long-term, formal toxicology studies for this compound have not been published. In the 4-week PEL xenograft study, no significant adverse effects on the general health or behavior of the mice were reported at a dose of 5.0 mg/kg administered three times a week.[1] However, researchers should conduct appropriate dose-ranging and toxicity studies for any new animal model or long-term administration protocol.
Pharmacokinetics
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not currently available in the public domain. For long-term studies, it is recommended to perform pharmacokinetic profiling to determine key parameters such as half-life, clearance, and bioavailability to optimize dosing regimens.
Conclusion
This compound is a promising therapeutic agent with a clear mechanism of action involving the inhibition of the IL-1 signaling pathway. The provided protocols for its long-term administration in a PEL xenograft model demonstrate its efficacy in reducing tumor burden and associated inflammation. Further research is warranted to establish a comprehensive long-term safety and pharmacokinetic profile to support its clinical development.
References
Troubleshooting & Optimization
RP-54745 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of RP-54745.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an amino-dithiole-one compound identified as a potential antirheumatic agent.[1] It functions as an inhibitor of macrophage stimulation and interleukin-1 (IL-1) production.[1][2][3] Research has shown its efficacy in various mouse models of induced arthritis.[3][4] More recently, it has been identified as an IL-1 inhibitor that can suppress the growth of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL) by inducing apoptosis.[5]
What is the primary mechanism of action for this compound?
This compound's primary mechanism involves the inhibition of interleukin-1 (IL-1) production and signaling.[1][2][5] It has been shown to diminish IL-1 production induced by lipopolysaccharides (LPS) in murine peritoneal macrophages, both in vitro and in vivo.[1] This effect is also observed at the mRNA level, where it inhibits IL-1α and IL-1β mRNA signals.[1] In cancer cell lines, this compound treatment has been found to downregulate IL1R1, IL-1β, and IL1RAP transcripts and induce apoptosis through the cleavage of caspases and regulation of Bax and Bcl-2 proteins.[5]
What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3] It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[3]
Solubility Data
The solubility of this compound can vary depending on the solvent and whether it is for in vitro or in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 209.86 | Ultrasonic assistance is needed.[2] Use newly opened DMSO as the compound's solubility can be affected by hygroscopic DMSO.[3] |
Table 2: In Vivo Formulations
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 6.98 | Results in a clear solution.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 6.98 | Results in a clear solution.[2] This formulation should be used cautiously for dosing periods longer than two weeks.[3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 297.82) in DMSO.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 2.9782 mg of the compound. For larger volumes, see the stock solution preparation table below.[2][3]
-
Solvent Addition: Add the appropriate volume of high-quality, newly opened DMSO to the powdered compound.
-
Dissolution: To facilitate dissolution, use an ultrasonic bath until the solution is clear and all particulate matter is dissolved.[2]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to two years or -20°C for up to one year.[3]
Stock Solution Preparation Table
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.3577 mL | 16.7887 mL | 33.5773 mL |
| 5 mM | 0.6715 mL | 3.3577 mL | 6.7155 mL |
| 10 mM | 0.3358 mL | 1.6789 mL | 3.3577 mL |
Experimental Workflow: Preparing this compound for In Vivo Dosing
The following diagram illustrates the workflow for preparing an in vivo formulation of this compound.
Caption: Workflow for preparing an in vivo formulation of this compound.
Troubleshooting Guide
Issue: this compound powder is not fully dissolving in DMSO.
-
Solution 1: Use Ultrasonic Agitation. As per the supplier's recommendation, sonication is necessary to fully dissolve this compound in DMSO.[2] Ensure the sample is placed in an ultrasonic bath until the solution becomes clear.
-
Solution 2: Check the Quality of DMSO. The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3] Use a fresh, unopened bottle of high-purity, anhydrous DMSO to ensure optimal solubility.
-
Solution 3: Gentle Warming. While not explicitly stated in the provided documentation, gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, this should be done with caution to avoid degradation. Always check for any changes in the solution's color or clarity that might indicate compound instability.
Issue: Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer.
-
Solution 1: Optimize Final DMSO Concentration. When diluting a DMSO stock solution into an aqueous medium for cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid both solvent-induced precipitation and cellular toxicity.
-
Solution 2: Use a Surfactant. For in vivo preparations, formulations often include surfactants like Tween-80 to improve solubility and stability in aqueous solutions.[2] Consider if a biocompatible surfactant is appropriate for your in vitro experiment.
Signaling Pathway
Proposed Signaling Pathway of this compound in PEL Cells
The diagram below illustrates the proposed mechanism of action for this compound in primary effusion lymphoma (PEL) cells, leading to apoptosis.
Caption: this compound inhibits IL-1 signaling and modulates apoptotic proteins.
References
- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RP-54745 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the precipitation of RP-54745 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an amino-dithiole-one compound identified as a potential antirheumatic agent.[1][2][3] It functions as an inhibitor of Interleukin-1 (IL-1) production and signaling.[1][2] By interfering with the IL-1 pathway, this compound can suppress inflammatory responses and has been shown to induce apoptosis in certain cancer cell lines.[1]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can be attributed to several factors:
-
Physicochemical Properties: this compound, like many small molecule inhibitors, is likely hydrophobic, leading to low aqueous solubility.
-
Solvent Shock: The rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.[4]
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and pH fluctuations in the medium due to CO2 levels and cellular metabolism can alter the solubility of the compound.[4]
-
Interactions with Media Components: Components within the culture medium, such as salts, proteins, and other supplements, can interact with this compound, leading to the formation of insoluble complexes.[4]
Q3: What is the maximum recommended DMSO concentration in the final culture medium?
To minimize the risk of solvent-induced precipitation and cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential solvent effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: Immediate precipitation is observed upon adding the this compound stock solution to the culture medium.
This is a classic sign of "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.
-
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
-
Detailed Steps:
-
Pre-warm the Culture Medium: Ensure your complete culture medium (including serum and other supplements) is warmed to 37°C before adding the this compound stock solution.
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity. For a detailed protocol, refer to the "Experimental Protocols" section.
-
Increase Final Volume: If possible, prepare a larger volume of the final working solution. Adding a small volume of stock solution to a larger volume of medium facilitates more rapid and uniform mixing.
-
Issue 2: The culture medium appears cloudy or a precipitate forms over time in the incubator.
This may be due to the compound's limited stability under culture conditions, temperature fluctuations, or interactions with media components.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still yields the desired biological effect.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lead to precipitation.
-
Serum Concentration: If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced. Serum proteins can sometimes bind to and help solubilize hydrophobic compounds. Consider if the serum concentration can be adjusted.
-
pH of Media: Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH shifts can alter the charge state of compounds and affect their solubility.
-
Issue 3: Precipitate is observed after thawing a frozen stock solution of this compound.
The compound may have poor solubility at lower temperatures or has precipitated out during the freeze-thaw cycle.
-
Solutions:
-
Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.
-
If precipitation persists, prepare fresh stock solutions before each experiment.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Chemical Class | Amino-dithiole-one | [1][3] |
| Mechanism of Action | IL-1 Production and Signaling Inhibitor | [1][2] |
| Solubility | ||
| DMSO | ≥ 62.5 mg/mL (≥ 209.86 mM) | MedChemExpress |
| In vivo formulation 1 | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | MedChemExpress |
| In vivo formulation 2 | ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil | MedChemExpress |
| Cell Culture Media | Used at concentrations up to 0.5 µM in RPMI 1640 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.
-
Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Objective: To prepare the final working concentration of this compound in complete cell culture medium while minimizing the risk of precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 1 µM):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed, serum-free medium. For example, dilute the 10 mM stock 1:100 to make a 100 µM intermediate solution.
-
In a sterile conical tube, add the required volume of the 100 µM intermediate solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Mandatory Visualization
Caption: Simplified IL-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
Technical Support Center: RP-54745 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RP-54745 in vitro. The information is designed to help address specific issues that may arise during experiments and to clarify the compound's known mechanisms of action and potential for effects beyond its primary targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an amino-dithiole-one compound that was initially characterized as an inhibitor of macrophage stimulation.[1] Its primary mechanism of action involves the inhibition of Interleukin-1 (IL-1) production.[1][2] This is achieved, in part, by interfering with the hexose monophosphate (HMP) pathway and the exocytosis of lysosomal enzymes in stimulated macrophages.[1][3] In the context of cancer, specifically Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL), this compound has been shown to induce apoptosis and suppress tumor cell growth.[2]
Q2: I am observing broader effects on gene expression than expected. Could these be off-target effects?
While this compound is a known IL-1 inhibitor, it is plausible to observe broader effects on gene expression. Transcriptomic analysis of PEL cells treated with this compound revealed significant changes in the expression of genes involved in several biological processes. These broader effects may not be direct off-target binding events but rather downstream consequences of its primary mechanism of action.
Observed Gene Expression Changes in BCBL-1 Cells Treated with this compound:
| Biological Process | Gene Regulation |
| Cell Cycle | Down-regulated |
| Sterol Biosynthesis | Down-regulated |
| Cholesterol Biosynthesis | Down-regulated |
| Mitotic Sister Chromatid Segregation | Down-regulated |
| Lysosome | Up-regulated |
| Steroid Biosynthesis | Down-regulated |
This table summarizes findings from a transcriptomic analysis of BCBL-1 cells treated with this compound.[2]
Q3: My cells are undergoing apoptosis, but I am not working with an IL-1 dependent cell line. Why might this be happening?
This compound has been shown to induce apoptosis in KSHV-positive PEL cell lines.[2] This effect is associated with an increased cleavage of Caspase-3 and -9, an increase in Bax expression, and a decrease in Bcl-2 expression.[2] While the anticancer activity has been linked to its IL-1 inhibitory function in the tumor microenvironment, the compound may have direct pro-apoptotic effects on certain cell types, independent of their IL-1 dependency. The interference with the hexose monophosphate pathway could also contribute to cellular stress and induce apoptosis.[1][3]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Lower Viability
If you are observing higher than expected cytotoxicity in your cell line, consider the following:
-
Concentration and Treatment Duration: this compound has been shown to inhibit PEL cell growth in a dose-dependent manner.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. The compound's effect on the hexose monophosphate pathway and lysosomal enzyme exocytosis could have differential effects depending on the metabolic state of the cells.[1][3]
-
Apoptosis Induction: The observed cell death may be due to the induction of apoptosis.[2] You can confirm this by performing assays for apoptosis markers such as Annexin V staining or caspase activity assays.
Logical Troubleshooting Flow for Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
Issue 2: Inconsistent or No Effect on IL-1 Signaling
If you are not observing the expected inhibition of IL-1 signaling, consider these factors:
-
Stimulation Method: The inhibitory effect of this compound on IL-1 production has been demonstrated in macrophages stimulated with lipopolysaccharide (LPS).[1] Ensure that your experimental system uses an appropriate stimulus to induce IL-1 production.
-
Readout Sensitivity: The method used to measure IL-1 levels (e.g., ELISA, RT-qPCR) should be sensitive enough to detect changes. This compound has been shown to inhibit IL-1α and IL-1β mRNA signals.[1]
-
Cellular Context: The effect of this compound on IL-1 signaling may be cell-type specific. The original characterization was performed in murine peritoneal macrophages.[1]
Experimental Protocols
1. Cell Viability Assay (WST-1)
This protocol is adapted from studies investigating the effect of this compound on PEL cell growth.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Assessing Cellular Effects
Caption: General workflow for in vitro cell-based assays.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on the methods used to confirm apoptosis induction by this compound.[2]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
3. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring changes in mRNA levels of target genes.[2]
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR detection system.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target gene to a housekeeping gene (e.g., β-actin). Calculate the fold change in gene expression using the ΔΔCt method.
Inhibition of IL-1 Signaling Pathway by this compound
Caption: this compound inhibits IL-1β production and signaling.
References
- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RP-54745 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RP-54745 to induce apoptosis. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is an amino-dithiole-one compound, initially identified as an antirheumatic agent, that functions as an inhibitor of Interleukin-1 (IL-1).[1] It has been shown to effectively suppress the growth of certain cancer cells, such as Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL), by inducing apoptosis.[1] The mechanism of apoptosis induction involves the cleavage of caspases-3 and -9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used.[2][3] For initial range-finding experiments, a broad concentration range is recommended. Based on studies with PEL cell lines, you could start with concentrations ranging from 0.1 µM to 10 µM.[1] A typical approach is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.[2][4]
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Apoptosis induction by this compound can be confirmed using several standard assays:[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[2]
-
Western Blotting: This technique can detect the cleavage of key apoptotic proteins, such as caspase-3, caspase-9, and PARP, which are hallmarks of apoptosis.[1][2] You can also assess changes in the expression of Bcl-2 family proteins like Bax and Bcl-2.[1]
-
Caspase Activity Assays: Fluorometric or colorimetric assays can directly measure the enzymatic activity of caspases like caspase-3/7, providing quantitative data on apoptosis execution.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration can vary between cell lines and depends on the concentration of this compound used. Apoptotic events can typically be detected between 8 and 72 hours post-treatment. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing apoptosis in your specific experimental setup.[5] In studies with BCBL-1 cells, apoptosis was quantified after 24 hours of treatment.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed | 1. Sub-optimal this compound concentration: The concentration may be too low for your specific cell line.[6] 2. Inadequate treatment duration: The incubation time may be too short to induce a measurable apoptotic response.[6] 3. Cell line resistance: The cell line may be resistant to this compound-induced apoptosis. 4. Improper compound handling: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Use a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly. Consider using a different cell line known to be sensitive as a positive control.[6] 4. Ensure this compound is stored correctly and prepare fresh working solutions for each experiment. |
| High background apoptosis in control cells | 1. Cell culture stress: High cell density, nutrient deprivation, or contamination can lead to spontaneous apoptosis.[2] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.[2][7] | 1. Maintain optimal cell culture conditions, including cell density and regular passaging.[2] 2. Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and include a vehicle-only (solvent) control in all experiments.[2][7] |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[8] 2. Inconsistent drug concentration: Improper mixing of this compound in the medium.[8] 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the drug.[8] | 1. Ensure a homogenous single-cell suspension before seeding and mix thoroughly.[8] 2. Mix the medium containing this compound well before adding it to the wells.[8] 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.[8] |
| Late apoptotic/necrotic cells observed, but few early apoptotic cells | 1. This compound concentration is too high or treatment is too long: This can cause rapid cell death, bypassing the detectable early apoptotic phase.[7] | 1. Reduce the concentration of this compound or shorten the incubation time.[7] Perform a detailed time-course and dose-response analysis. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on PEL Cell Lines
| Cell Line | Assay | Concentration (µM) | Duration (hours) | Observed Effect |
| BCBL-1 | WST-1 Cell Viability | Dose-dependent | 48 | Inhibition of cell growth[1] |
| BCBL-1 | Flow Cytometry (Apoptosis) | 0.5 - 1.0 | 24 | Significant induction of apoptosis[1] |
| BCBL-1 | RT-qPCR | 0.5 | 48 | Downregulation of IL1R1, IL-1β, and IL1RAP transcripts[1] |
Table 2: In Vivo Efficacy of this compound in a PEL Xenograft Model
| Animal Model | Dosage | Administration Route | Duration | Observed Effect |
| NOD/SCID Mice | 5.0 mg/kg | Intraperitoneal | 4 weeks | Suppression of tumor progression, reduced ascites formation and splenomegaly[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line using an MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µM. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC/PI Staining
This protocol provides a method for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture plates. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5-10 minutes at 4°C.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with RP-54745
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RP-54745. The information is tailored for scientists in drug development and related fields to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an amino-dithiole-one compound initially developed as a potential antirheumatic agent. Its primary mechanism of action is the inhibition of interleukin-1 (IL-1) production and signaling.[1][2] It has been shown to interfere with the hexose monophosphate (HMP) pathway and the exocytosis of lysosomal enzymes in stimulated macrophages.[2][3] More recently, it has demonstrated anti-cancer properties, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL), where it induces apoptosis in cancer cells.[1]
Q2: What are the key applications of this compound in research?
The primary research applications for this compound include:
-
Immunology and Inflammation: Investigating the role of IL-1 signaling in inflammatory diseases.[3]
-
Oncology: Studying its efficacy as an anti-cancer agent, especially in virus-associated lymphomas like PEL.[1]
-
Cell Biology: Exploring its effects on cell proliferation, apoptosis, and related signaling pathways.[1]
Q3: How should this compound be stored and handled?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability (up to three years). For shorter periods, it can be stored at 4°C for up to two years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to two years or -20°C for up to one year. As an aminothiol compound, it may be sensitive to oxidation; therefore, minimizing exposure to air and light is recommended. For aminothiol compounds, capping the amine and thiol groups can increase stability and permeability.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to specific experimental procedures. This section addresses common issues in a question-and-answer format.
Cell-Based Assays (e.g., WST-1 Proliferation Assay)
Q4: My WST-1 assay results show high variability between replicates when using this compound. What could be the cause?
High variability in WST-1 assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve uniform cell density across all wells.
-
Inconsistent Incubation Times: The timing of both cell incubation with this compound and the subsequent incubation with the WST-1 reagent should be consistent for all plates.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: this compound may precipitate at higher concentrations or in certain media formulations. Visually inspect the wells for any precipitate before adding the WST-1 reagent. If precipitation is observed, consider using a lower concentration or a different solvent.
Q5: The inhibitory effect of this compound on cell proliferation is weaker than expected. What should I check?
-
Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Responsiveness: The sensitivity to this compound can vary between cell lines. This may be due to differences in the expression of IL-1 receptors or other components of the signaling pathway.
-
Compound Degradation: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: The duration of treatment with this compound may not be sufficient to observe a significant effect. Consider extending the incubation period.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
Q6: I am not observing a clear apoptotic population after treating cells with this compound in my flow cytometry experiment. What could be wrong?
-
Incorrect Gating Strategy: Set your gates based on unstained and single-stain controls to accurately identify the live, apoptotic, and necrotic populations.
-
Timing of Analysis: Apoptosis is a dynamic process. The time point at which you are analyzing the cells may be too early or too late to detect the peak apoptotic population. A time-course experiment is recommended.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to an increase in the necrotic/late apoptotic population, masking the early apoptotic population.
-
Insufficient Compound Concentration: The concentration of this compound may not be high enough to induce a measurable level of apoptosis in your cell line.
Gene Expression Analysis (e.g., RT-qPCR)
Q7: My RT-qPCR results for IL-1 pathway-related genes are inconsistent after this compound treatment. How can I troubleshoot this?
-
RNA Quality: Ensure that the RNA isolated from your cells is of high quality and free of contaminants.
-
Primer Specificity: Verify the specificity of your primers for the target genes.
-
Reference Gene Stability: The expression of your chosen housekeeping gene(s) may be affected by this compound treatment. It is crucial to validate the stability of your reference genes under your experimental conditions.
-
Timing of Gene Expression Changes: The transcriptional response to this compound may be transient. Perform a time-course experiment to identify the optimal time point for measuring changes in gene expression.
In Vivo Experiments
Q8: I am not observing the expected anti-tumor effect of this compound in my mouse model. What factors should I consider?
-
Animal Model Selection: The choice of mouse model is critical. The anti-tumor effects of this compound have been demonstrated in an established PEL xenograft model using NOD/SCID mice.[1] The immune status of the host can influence the outcome.
-
Dosing and Administration Route: The dose, frequency, and route of administration of this compound should be optimized for your specific model. In the PEL xenograft model, intraperitoneal injection was used.[1]
-
Compound Stability and Bioavailability: The stability of this compound in the formulation used for injection and its bioavailability in vivo can impact its efficacy.
-
Tumor Burden: The size of the tumors at the start of treatment can influence the response.
Experimental Protocols
WST-1 Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[2]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the proliferation assay.
-
Cell Collection: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[4]
Data Presentation
Table 1: Effect of this compound on PEL Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| BCBL-1 | 0.1 | ~90% |
| 0.5 | ~60% | |
| 1.0 | ~40% | |
| JSC-1 | 0.1 | ~85% |
| 0.5 | ~55% | |
| 1.0 | ~35% |
Data is estimated from graphical representations in the cited literature and should be used for illustrative purposes.[1]
Table 2: Gene Expression Changes in BCBL-1 Cells Treated with 0.5 µM this compound for 48 hours
| Gene | Fold Change vs. Control |
| IL1R1 | Significantly Downregulated |
| IL-1β | Moderately Reduced |
| IL1RAP | Moderately Reduced |
Based on qualitative descriptions in the cited literature.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
RP-54745 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of RP-54745. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solvent depends on the storage temperature. For maximum stability, solutions should be stored at -80°C, where they are stable for up to 2 years. Alternatively, they can be stored at -20°C for up to 1 year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 62.5 mg/mL. For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect the stability and solubility of the compound.
Q4: How do I prepare this compound solutions for in vivo experiments?
A4: A common method for preparing this compound for in vivo studies involves a two-step process. First, create a stock solution in DMSO. Then, dilute the stock solution with a suitable vehicle, such as corn oil. For example, a 10% DMSO in 90% corn oil formulation can be used. It is crucial to prepare these working solutions fresh on the day of use.
Troubleshooting Guide
Q5: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?
A5: Precipitation upon freezing can sometimes occur, especially with highly concentrated stock solutions. Before use, allow the vial to warm to room temperature and then vortex or sonicate the solution to ensure all the compound has redissolved. If precipitation persists, it might indicate that the solubility limit has been exceeded or that the solvent has absorbed water. Consider preparing a fresh, less concentrated stock solution using anhydrous DMSO.
Q6: My this compound solution has developed a yellow tint. Is it still usable?
A6: A color change in the solution could indicate degradation of the compound. The stability of this compound can be affected by factors such as exposure to light or improper storage temperatures. It is recommended to prepare a fresh stock solution and to always store solutions protected from light. If the color change is observed in a freshly prepared solution, there may be an issue with the solvent quality.
Q7: I am seeing inconsistent results in my cell-based assays using this compound. Could this be related to its stability?
A7: Inconsistent results can indeed be a consequence of compound instability. Several factors could contribute to this:
-
Repeated Freeze-Thaw Cycles: Each cycle can contribute to the degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.
-
Presence of Water in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can promote hydrolysis of the compound. Always use anhydrous DMSO from a freshly opened bottle.
-
Age of the Solution: Even when stored correctly, the stability of the compound in solution is finite. For sensitive experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for a minimal amount of time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 297.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.978 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: General Procedure for a Forced Degradation Study of this compound (Illustrative)
Disclaimer: This is a general protocol and should be adapted based on specific experimental needs and available analytical instrumentation. No specific degradation data for this compound under these conditions has been found in the public domain.
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 105°C).
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Expose the solutions and solid compound to the stress conditions outlined above for a defined period.
-
At specified time points, withdraw samples and neutralize them if necessary (for acidic and alkaline hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Technical Support Center: Combination Therapy Strategies with RP-54745 for Primary Effusion Lymphoma (PEL)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating combination therapy strategies involving RP-54745 for the treatment of Primary Effusion Lymphoma (PEL). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in PEL?
A1: this compound is an inhibitor of Interleukin-1 (IL-1) signaling. In PEL, this compound has been shown to repress cell growth by inducing apoptosis (programmed cell death).[1] Furthermore, it can reduce hyperinflammation within the tumor microenvironment by interfering with IL-1 production and signaling.[1][2] Transcriptome analysis suggests that this compound may also upregulate genes with tumor-suppressive functions, such as MT2A, which is known to inhibit the NF-κB pathway.[1]
Q2: What is the scientific rationale for using this compound in combination therapy for PEL?
A2: PEL is characterized by the constitutive activation of multiple pro-survival signaling pathways, including NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[1][3] While this compound effectively induces apoptosis through IL-1 inhibition, targeting a single pathway may lead to the development of resistance through the activation of compensatory signaling cascades. Combining this compound with inhibitors of other key pathways offers a rational approach to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and achieve synergistic cytotoxicity in PEL cells.
Q3: What are the most promising signaling pathways to target in combination with this compound for PEL?
A3: Based on the known pathogenesis of PEL, the following pathways are prime candidates for co-targeting with this compound:
-
NF-κB Pathway: This pathway is constitutively active in PEL and is crucial for the survival of lymphoma cells.[4] Given that IL-1 is a known activator of NF-κB, a dual blockade is expected to have a strong synergistic effect.[5][6]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in PEL and regulates cell proliferation, survival, and metabolism.[3] Crosstalk between IL-1 signaling and the PI3K/AKT pathway has been observed in various cancers.[7][8]
-
JAK/STAT Pathway: Cytokine signaling, including pathways that utilize the JAK/STAT signaling cascade, is important for PEL cell survival. IL-1 can indirectly influence JAK/STAT signaling, making a combination approach a viable strategy.[9][10]
Troubleshooting Guides
Issue 1: Sub-optimal synergy observed when combining this compound with a pathway inhibitor.
-
Possible Cause 1: Inappropriate drug concentration.
-
Troubleshooting Step: Perform a dose-matrix titration of both this compound and the combination agent to identify the optimal concentrations for synergistic effects. Assays such as the MTT or CellTiter-Glo viability assay can be used to determine the IC50 values for each drug individually and in combination.
-
-
Possible Cause 2: Incorrect timing of drug administration.
-
Troubleshooting Step: Investigate the effect of sequential versus simultaneous drug administration. Pre-treatment with one agent may sensitize the cells to the second agent. A time-course experiment can help elucidate the optimal treatment schedule.
-
-
Possible Cause 3: Cell line-specific differences.
-
Troubleshooting Step: Test the combination in multiple PEL cell lines (e.g., BCBL-1, JSC-1, BC-3) to account for potential heterogeneity in pathway activation and drug response.
-
Issue 2: Difficulty in assessing the mechanism of synergy.
-
Possible Cause 1: Apoptosis is not the sole mechanism of cell death.
-
Troubleshooting Step: In addition to Annexin V/PI staining for apoptosis, evaluate other forms of cell death such as necrosis or autophagy. Western blot analysis for markers like LC3-II (autophagy) or analysis of LDH release (necrosis) can be performed.
-
-
Possible Cause 2: Insufficient analysis of downstream signaling.
-
Troubleshooting Step: Utilize western blotting to analyze the phosphorylation status and total protein levels of key components of the targeted pathways (e.g., p-p65, p-AKT, p-STAT3) following single and combination treatments. This can confirm pathway inhibition and reveal potential crosstalk.
-
-
Possible Cause 3: Unclear protein-protein interactions.
-
Troubleshooting Step: If a specific protein interaction is hypothesized to be affected by the combination treatment, perform co-immunoprecipitation (Co-IP) followed by western blotting to investigate changes in the interaction status.
-
Proposed Combination Strategies and Experimental Validation
Combination 1: this compound with an NF-κB Inhibitor (e.g., Bortezomib, Ibrutinib)
Rationale: Dual inhibition of the IL-1/NF-κB signaling axis is expected to potently induce apoptosis in PEL cells.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound and NF-κB inhibitor combination.
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in PEL Cell Lines (Mock Data)
| Cell Line | Treatment (48h) | IC50 (nM) | Combination Index (CI) |
| BCBL-1 | This compound | 150 | - |
| Bortezomib | 5 | - | |
| Combination | - | 0.6 (Synergistic) | |
| JSC-1 | This compound | 200 | - |
| Bortezomib | 8 | - | |
| Combination | - | 0.7 (Synergistic) |
Table 2: Apoptosis Induction by this compound and Bortezomib in BCBL-1 Cells (Mock Data)
| Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| Vehicle | 5.2 ± 1.1 |
| This compound (150 nM) | 25.8 ± 3.5 |
| Bortezomib (5 nM) | 30.1 ± 4.2 |
| Combination | 65.4 ± 5.8 |
Combination 2: this compound with a PI3K/AKT/mTOR Inhibitor (e.g., Idelalisib, Everolimus)
Rationale: Simultaneous blockade of IL-1 signaling and the PI3K/AKT pathway may lead to enhanced inhibition of cell proliferation and survival.
Signaling Pathway Diagram:
Caption: Crosstalk between IL-1 and PI3K/AKT pathways.
Data Presentation:
Table 3: Effect of this compound and Idelalisib on PEL Cell Viability (Mock Data)
| Cell Line | Treatment (72h) | % Viability (vs. Vehicle) |
| BC-3 | This compound (200 nM) | 65.3 ± 5.1 |
| Idelalisib (500 nM) | 58.9 ± 4.7 | |
| Combination | 25.1 ± 3.9 |
Combination 3: this compound with a JAK/STAT Inhibitor (e.g., Ruxolitinib)
Rationale: Targeting both extrinsic cytokine signaling (IL-1) and intrinsic JAK/STAT signaling may effectively abrogate survival signals in PEL cells.
Logical Relationship Diagram:
Caption: Logic of combining this compound and a JAK inhibitor.
Data Presentation:
Table 4: Western Blot Analysis of p-STAT3 in BCBL-1 Cells (Mock Densitometry Data)
| Treatment (6h) | Relative p-STAT3/STAT3 Ratio |
| Vehicle | 1.00 |
| This compound (150 nM) | 0.85 ± 0.09 |
| Ruxolitinib (500 nM) | 0.25 ± 0.05 |
| Combination | 0.10 ± 0.03 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed PEL cells (e.g., BCBL-1, JSC-1) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound, the combination drug, or both for 48-72 hours. Include a vehicle control.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed PEL cells in a 6-well plate and treat with the indicated drug concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Treat PEL cells with the desired drug combinations for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-AKT, AKT, p-STAT3, STAT3, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
In Vivo PEL Xenograft Model
-
Inject 5 x 10^6 BCBL-1 cells intraperitoneally into immunodeficient mice (e.g., NOD/SCID).
-
Once ascites is palpable, randomize the mice into treatment groups (Vehicle, this compound, combination agent, combination).
-
Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitor tumor burden by measuring abdominal girth and body weight.
-
At the end of the study, collect ascites fluid and organs for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Perform survival analysis to evaluate the efficacy of the treatments.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OUH - Protocols [ous-research.no]
- 4. pnas.org [pnas.org]
- 5. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signaling is essential for communication between tissue infiltrating mast cells, macrophages, and epithelial cells in colitis-induced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RP-54745 Animal Model Studies
Disclaimer: Publicly available, specific toxicology data for RP-54745 is limited. The following troubleshooting guides, FAQs, and data are based on the known pharmacology of this compound as an Interleukin-1 (IL-1) inhibitor, general principles of preclinical toxicology, and the toxicological profiles of structurally related amino-dithiole-one and dithiolethione compounds. This information is intended for guidance and should be supplemented by study-specific observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to toxicity?
A1: this compound is an amino-dithiole-one compound that functions as an inhibitor of Interleukin-1 (IL-1) production.[1] Its proposed mechanism involves interference with the hexose monophosphate (HMP) pathway in stimulated macrophages.[1] By suppressing IL-1, a key pro-inflammatory cytokine, this compound exhibits anti-inflammatory and anti-cancer effects.[1] Potential on-target toxicity could involve immunosuppression due to prolonged IL-1 inhibition, making the animal model more susceptible to infections. Off-target toxicities might be related to the dithiolethione core structure, which in other compounds has been associated with various adverse effects at high doses.
Q2: What are the expected signs of toxicity in animal models treated with this compound?
A2: While specific data for this compound is scarce, based on related sulfur-containing heterocyclic compounds, researchers should monitor for a range of potential adverse effects. Thiono-sulfur compounds can be metabolized by cytochrome P-450 enzymes into reactive intermediates, potentially leading to organ toxicity, with the liver being a common target.[2] Some heterocyclic compounds have also been associated with neurotoxicity. Therefore, it is crucial to observe animals for clinical signs such as weight loss, lethargy, changes in behavior, ataxia, or convulsions.[1] Regular monitoring of hematological and clinical chemistry parameters is also recommended.
Q3: Are there any known drug-drug interactions with this compound in animal models?
A3: There is no specific information on drug-drug interactions for this compound. However, given that related compounds are metabolized by cytochrome P-450 enzymes, co-administration of drugs that are also metabolized by or are inducers/inhibitors of these enzymes could alter the pharmacokinetic and toxicity profile of this compound. Caution is advised when co-administering other therapeutic agents, and a preliminary tolerability study of the combination is recommended.
Q4: How can I optimize the formulation of this compound for in vivo studies to minimize local irritation?
A4: For parenteral administration, ensuring the pH and osmolarity of the formulation are within a physiological range can help minimize injection site reactions. The choice of vehicle is critical; it should be non-toxic and capable of solubilizing this compound at the desired concentration. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins or PEG. A small pilot study to assess local tolerance of the chosen formulation is advisable before proceeding with larger efficacy and toxicology studies.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake
-
Possible Cause 1: Systemic Toxicity.
-
Troubleshooting Steps:
-
Immediately record the animal's weight and clinical signs.
-
Reduce the dose of this compound or decrease the dosing frequency.
-
Collect blood samples for hematology and clinical chemistry analysis to assess organ function (liver, kidney).
-
If multiple animals are affected, consider terminating the study for that dose group and conducting a lower-dose study.
-
Ensure the diet and water provided are fresh and easily accessible.
-
-
-
Possible Cause 2: Formulation/Vehicle Issue.
-
Troubleshooting Steps:
-
Evaluate the tolerability of the vehicle alone in a control group.
-
Check the stability and pH of the this compound formulation.
-
Consider an alternative, less irritating vehicle or a different route of administration if appropriate.
-
-
Issue 2: Abnormal Behavior (Lethargy, Ataxia, Seizures)
-
Possible Cause: Neurotoxicity.
-
Troubleshooting Steps:
-
Document the specific behavioral abnormalities and their frequency/severity.
-
Perform a basic neurological assessment (e.g., righting reflex, grip strength).
-
Immediately reduce the dose or cease administration of this compound.
-
At study termination, ensure the brain is collected for histopathological examination, paying close attention to regions like the cerebellum and cerebral cortex, which have been reported to be affected by other sulfur-containing heterocycles.[1]
-
-
Issue 3: Elevated Liver Enzymes (ALT, AST)
-
Possible Cause: Hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm the elevated enzyme levels with a repeat blood draw.
-
Reduce the dose of this compound.
-
At necropsy, carefully examine the liver for any gross abnormalities.
-
Ensure liver tissue is collected for histopathological analysis to assess for necrosis, inflammation, or other signs of drug-induced liver injury.
-
-
Data Presentation
Table 1: Illustrative Dose-Range Finding Study of this compound in Mice (Intraperitoneal Administration, 14 days)
| Dose Group (mg/kg/day) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 5 | 5 | 0/5 | +4.8 | Normal |
| 25 | 5 | 0/5 | -2.1 | Mild, transient lethargy post-injection |
| 50 | 5 | 1/5 | -8.5 | Lethargy, ruffled fur, hunched posture |
| 100 | 5 | 3/5 | -15.2 | Severe lethargy, ataxia in some animals |
Note: This data is illustrative and intended to represent a plausible outcome of a dose-range finding study. Actual results may vary.
Table 2: Illustrative Clinical Pathology Findings in Rats after 28-day Repeat Dosing of this compound (Oral Gavage)
| Parameter | Vehicle Control | 5 mg/kg | 20 mg/kg | 80 mg/kg |
| ALT (U/L) | 35 ± 8 | 40 ± 10 | 85 ± 25 | 250 ± 90** |
| AST (U/L) | 50 ± 12 | 55 ± 15 | 110 ± 30 | 320 ± 110** |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 45 ± 15 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 1.2 ± 0.4 |
Values are presented as Mean ± SD. * p < 0.05, ** p < 0.01 compared to vehicle control. This data is illustrative.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
-
Groups: 5 groups (n=3-5 per sex per group): Vehicle control, and four escalating dose levels of this compound.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 consecutive days.
-
Observations:
-
Record mortality and clinical signs of toxicity twice daily.
-
Measure body weight daily.
-
Record food and water consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Protocol 2: 28-Day Repeat-Dose Toxicology Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups: 4 groups (n=10 per sex per group): Vehicle control, low dose, mid dose, and high dose of this compound. Dose levels are selected based on the MTD study.
-
Dosing: Administer this compound daily for 28 days via the intended route.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmology examination prior to study start and at termination.
-
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
Anatomic Pathology:
-
Conduct a full gross necropsy on all animals.
-
Record organ weights (liver, kidneys, spleen, brain, heart, etc.).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for troubleshooting adverse events.
References
Improving bioavailability of RP-54745 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of RP-54745 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the known challenges in formulating this compound for in vivo studies?
Q3: What are some recommended starting formulations for in vivo studies with this compound?
Based on commercially available information, two vehicle formulations have been suggested for in vivo administration of this compound, achieving a solubility of at least 2.08 mg/mL.[3][7]
| Formulation Component | Vehicle 1 (Aqueous-based) | Vehicle 2 (Lipid-based) |
| Solubilizing Agent | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% Corn oil |
| Surfactant | 5% Tween-80 | - |
| Diluent | 45% Saline | - |
| Reported Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Q4: How does this compound exert its inhibitory effect on the IL-1 signaling pathway?
Caption: Simplified IL-1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Formulation or Dosing
Possible Cause: The solubility of this compound is exceeded in the chosen vehicle or upon dilution in an aqueous environment (e.g., in the stomach after oral gavage).
Troubleshooting Steps:
-
Vehicle Optimization:
-
Increase Co-solvent/Surfactant Concentration: Gradually increase the percentage of PEG300 or Tween-80 in the aqueous-based formulation.
-
Alternative Vehicles: Consider other biocompatible solvents such as Solutol HS 15 or other grades of polyethylene glycol (e.g., PEG400).
-
-
Particle Size Reduction:
-
If you have access to the solid compound, reducing the particle size through micronization or nanocrystallization can improve the dissolution rate.[7]
-
-
Lipid-Based Formulations:
Issue 2: Low or Inconsistent Bioavailability in Pharmacokinetic (PK) Studies
Possible Cause: This could be due to poor absorption, high first-pass metabolism, or efflux transporter activity.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting low bioavailability.
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation of this compound
This protocol is based on the vehicle composition provided by commercial suppliers.[3][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to the this compound powder to achieve 10% of the final volume. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 to reach 50% of the final volume (10% DMSO + 40% PEG300). Mix thoroughly.
-
Add Tween-80 to reach 55% of the final volume (5% Tween-80). Mix until a clear solution is formed.
-
Add sterile saline to reach the final desired volume. Mix thoroughly.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: General Strategy for Evaluating Formulation Efficacy
Objective: To select the optimal formulation for in vivo efficacy studies.
Steps:
-
Solubility Screening:
-
Prepare small-scale batches of this compound in various potential vehicles (see table below for examples).
-
Determine the saturation solubility in each vehicle using methods like shake-flask or HPLC analysis.
-
| Vehicle Type | Example Components | Rationale |
| Aqueous with Co-solvent | DMSO, PEG300/400, Propylene Glycol | Improves solubility of hydrophobic compounds. |
| Aqueous with Surfactant | Tween-80, Cremophor EL, Solutol HS 15 | Increases solubility and can form micelles. |
| Lipid-Based | Corn oil, Sesame oil, Labrafac | Suitable for highly lipophilic compounds. |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to enhance solubility. |
-
In Vitro Dissolution/Precipitation Testing:
-
Simulate the dilution effect upon administration by adding the formulation to an aqueous buffer (e.g., simulated gastric fluid).
-
Monitor for any precipitation over time to assess the stability of the solubilized compound.
-
-
Pilot Pharmacokinetic (PK) Study:
-
Select the top 2-3 formulations based on solubility and in vitro stability.
-
Administer each formulation to a small group of animals (e.g., mice, n=3-5 per group).
-
Collect blood samples at various time points and analyze the plasma concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, and AUC to determine the formulation with the best bioavailability.
-
This structured approach, combining formulation screening with pilot in vivo studies, will help researchers systematically improve the bioavailability of this compound for their experiments.
References
- 1. Identification of RP‐54745, an IL‐1 Inhibitor Displaying Anticancer Activities for KSHV‐Related Primary Effusion Lymphoma | Semantic Scholar [semanticscholar.org]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: RP-54745 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in RP-54745 xenograft studies. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Interleukin-1 (IL-1), a potent pro-inflammatory cytokine.[1] By blocking IL-1 signaling, this compound can suppress inflammatory responses and has shown anticancer activities, particularly in KSHV-related primary effusion lymphoma (PEL).[1] It has been demonstrated to induce apoptosis in cancer cells and reduce tumor expansion in xenograft models.[1]
Q2: What is the established xenograft model for this compound studies mentioned in the literature?
A2: The primary established model involves the intraperitoneal injection of BCBL-1 cells, a KSHV-positive PEL cell line, into Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice.[1] In these studies, this compound was administered intraperitoneally for a duration of four weeks.[1]
Q3: What are the expected outcomes of this compound treatment in this xenograft model?
A3: Treatment with this compound is expected to suppress PEL tumor progression.[1] Specific reported outcomes include a reduction in the formation of ascites and decreased splenomegaly.[1]
Troubleshooting Guide: Addressing Variability
Variability in xenograft studies is a common challenge. Below are specific issues you may encounter in your this compound experiments, with potential causes and troubleshooting steps.
| Issue | Potential Causes | Troubleshooting Recommendations |
| High variability in tumor growth between mice in the same group (control or treatment). | 1. Inconsistent Cell Preparation: Differences in cell viability, passage number, or the presence of cell clumps in the injectate. 2. Injection Technique: Variation in the injection site, volume, or depth can lead to inconsistent tumor establishment. 3. Animal Health and Genetics: Underlying health issues or genetic drift in the mouse colony can affect tumor take-rate and growth.[2] 4. Tumor Heterogeneity: The inherent biological diversity within the cancer cell population can lead to different growth rates. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure high viability (>95%) and prepare a single-cell suspension to avoid clumping. 2. Refine Injection Protocol: Ensure all personnel are thoroughly trained on a consistent injection technique. 3. Animal Monitoring: Closely monitor animal health before and during the study. Source mice from a reputable vendor and consider using littermates across groups where possible. 4. Increase Sample Size: A larger number of mice per group can help to statistically mitigate the effects of inherent tumor heterogeneity. |
| Inconsistent or lower than expected efficacy of this compound. | 1. Drug Formulation and Administration: Issues with the solubility, stability, or administration of this compound. 2. Mouse Strain: The choice of immunodeficient mouse strain can impact the tumor microenvironment and drug response. 3. Timing of Treatment Initiation: Starting treatment at highly variable tumor volumes can lead to inconsistent outcomes. | 1. Verify Compound Integrity: Confirm the stability and concentration of your this compound formulation. Ensure consistent and accurate dosing and administration. 2. Mouse Model Consistency: Use the same strain of immunodeficient mice (e.g., NOD/SCID) as reported in baseline studies to ensure comparability. 3. Standardize Treatment Start: Initiate treatment when tumors reach a predetermined and narrow range of volumes. |
| No tumor growth or very low tumor take-rate. | 1. Poor Cell Viability: The injected cells may have low viability due to harsh handling or prolonged time between harvesting and injection. 2. Suboptimal Cell Number: The number of injected cells may be insufficient to establish a tumor. 3. Immune Rejection: Even in immunodeficient mice, some residual immune activity can clear the injected cells. | 1. Optimize Cell Handling: Minimize the time between cell harvesting and injection. Keep cells on ice and use a viability-preserving buffer. 2. Titrate Cell Number: If take-rates are low, consider a pilot study to determine the optimal number of BCBL-1 cells for reliable tumor establishment. 3. Consider a More Immunodeficient Strain: If immune rejection is suspected, a more severely immunodeficient strain like the NSG mouse could be considered. |
| Unexpected toxicity or adverse effects in mice. | 1. Vehicle Effects: The vehicle used to dissolve and administer this compound may have inherent toxicity. 2. Off-Target Drug Effects: this compound may have unforeseen off-target effects at the dose being used. | 1. Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish vehicle effects from drug effects. 2. Dose-Ranging Study: Conduct a pilot study with a range of this compound doses to identify a maximum tolerated dose (MTD). |
Experimental Protocols
1. BCBL-1 Xenograft Model Establishment
-
Cell Line: BCBL-1 (KSHV-positive primary effusion lymphoma).
-
Mouse Strain: Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice.
-
Cell Preparation:
-
Culture BCBL-1 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Wash cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet to the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
-
Injection:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension intraperitoneally.
-
-
Monitoring:
-
Monitor mice regularly for signs of tumor development, such as abdominal distension (ascites) and weight loss.
-
At the study endpoint, measure ascites volume and spleen weight.
-
2. This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle. A vehicle-only control group must be included in the study design.
-
Administration:
-
Begin treatment within a specified timeframe after tumor cell injection (e.g., 72 hours).[1]
-
Administer this compound or vehicle intraperitoneally according to the planned dosing schedule and volume.
-
-
Duration: Continue treatment for the predetermined study length (e.g., 4 weeks).[1]
Visualizations
IL-1 Signaling Pathway
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Xenograft Study
Caption: Standard workflow for an this compound xenograft efficacy study.
Troubleshooting Logic for High Tumor Growth Variability
Caption: A logical approach to troubleshooting high variability in tumor growth.
References
Technical Support Center: RP-54745 Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of RP-54745, a potential antirheumatic compound that inhibits macrophage stimulation and interleukin-1 production.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for assessing the purity of a new batch of this compound?
A1: For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental method for quantifying the main compound and detecting impurities.[4] To identify and characterize these impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable due to its high sensitivity and ability to provide molecular weight information.[5][6] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the bulk material and can help identify impurities that may not be readily detectable by HPLC-UV.
Q2: What are some potential sources of impurities in a synthesis of this compound?
A2: As an amino-dithiole-one compound, potential impurities in this compound could arise from several sources during synthesis.[2] These may include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis. Degradation products formed during purification or storage are another possibility. Given its structure, potential side reactions could involve oxidation of the dithiole ring or reactions involving the amino group.
Q3: How should I prepare this compound for analysis by HPLC or LC-MS?
A3: Proper sample preparation is critical for accurate analysis. This compound should be dissolved in a solvent that is compatible with the mobile phase of your chromatographic system to ensure good peak shape.[7] Information from suppliers indicates that this compound is soluble in DMSO.[8] For reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion. Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q4: My chromatogram shows a tailing peak for this compound. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC can be caused by several factors.[9] For a compound like this compound, which contains a basic amino group, interactions with acidic silanol groups on the silica-based column packing are a common cause.
Troubleshooting Peak Tailing:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a basic compound, a mobile phase pH 2-3 units below the pKa of the amino group can help ensure it is protonated and less likely to interact with silanols. Alternatively, a higher pH (e.g., >8, if using a pH-stable column) can be used to keep the silanols deprotonated.
-
Ionic Strength: Add a small amount of an amine modifier like triethylamine (TEA) or use a buffered mobile phase to mask the silanol groups.[7]
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or sample concentration.
Q5: I am observing unexpected peaks in my LC-MS analysis. How do I determine if they are impurities or artifacts?
A5: Distinguishing between genuine impurities and analytical artifacts is a critical step.
Investigation Strategy:
-
Blank Injection: Inject a blank (your sample solvent) to check for carryover from previous injections or contaminants from the solvent itself.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Common artifacts include solvent adducts (e.g., [M+Na]+, [M+K]+, [M+ACN]+), in-source fragments, or dimers of your compound of interest.
-
Isotope Pattern: Examine the isotopic pattern of the peaks. This can help confirm the elemental composition and distinguish real compounds from noise.
-
Literature and Synthesis Review: Review the synthesis of this compound to predict potential byproducts or degradation products.
Troubleshooting Guides
HPLC Purity Assessment
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | - Low mobile phase strength- Column degradation- High flow rate | - Increase the percentage of organic solvent in the mobile phase.[9]- Flush the column or replace it if it's old or has been used with harsh conditions.[10]- Optimize the flow rate. |
| Fronting Peaks | - Sample solvent stronger than mobile phase- Column overload | - Dissolve the sample in the initial mobile phase or a weaker solvent.[7]- Reduce the injection volume or sample concentration.[9] |
| Ghost Peaks | - Contaminated mobile phase or solvent- Carryover from previous injection | - Use fresh, HPLC-grade solvents and filter them.[10]- Run a blank gradient and implement a needle wash step in your injection sequence. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations- Column not equilibrated | - Prepare mobile phase accurately and consistently; use a buffer if pH is critical.[7][9]- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
LC-MS Impurity Identification
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization of this compound | - Inappropriate mobile phase additive- Incorrect ion source settings | - Add a small amount of formic acid or ammonium formate to the mobile phase to promote protonation in positive ion mode.- Optimize source parameters like spray voltage, gas flow, and temperature. |
| In-source Fragmentation | - High source temperature or voltage | - Reduce the fragmentor/cone voltage and source temperature to minimize fragmentation within the ion source. |
| Matrix Effects | - Co-eluting compounds suppressing or enhancing the signal | - Improve chromatographic separation to resolve this compound from interfering compounds.- Perform a standard addition experiment to quantify the extent of matrix effects. |
| Unable to Correlate UV Peak with MS Signal | - Compound does not ionize well- UV-active impurity is not MS-active | - Try different ionization sources (e.g., APCI if ESI is not working).- Isolate the impurity using preparative HPLC and analyze by other techniques like NMR. |
Experimental Protocols
General Protocol for RP-HPLC Purity Analysis of this compound
This is a starting point protocol and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determine by UV scan of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
General Protocol for LC-MS Impurity Profiling of this compound
-
LC System: Use the same HPLC conditions as above, but with a flow rate suitable for your MS interface (e.g., 0.4 mL/min for a standard ESI source).
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1000
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 35 psi
-
-
Data Acquisition: Collect both full scan data to detect all ionizable compounds and tandem MS (MS/MS) data on the main peak and any significant impurities to obtain structural information.[6]
Integrity and Stability Assessment
Q6: How can I assess the stability of this compound in my experimental conditions?
A6: Stability testing is crucial to ensure that the compound is not degrading during your experiments, which could lead to inaccurate results.[11]
-
Solution Stability: Prepare a stock solution of this compound in your desired solvent. Analyze a sample immediately after preparation (T=0) and then at various time points (e.g., 2, 4, 8, 24 hours) while keeping the solution under your typical experimental conditions (e.g., room temperature, 4°C). Use the HPLC method to monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
Freeze-Thaw Stability: Analyze a freshly prepared sample. Then, subject aliquots of the same stock solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature). Analyze the samples after each cycle to see if degradation occurs.
-
Forced Degradation Studies: To understand potential degradation pathways, you can subject this compound to stress conditions such as acid, base, oxidation, heat, and light. This information is valuable for developing a stability-indicating analytical method.
Visualizations
Caption: Workflow for assessing this compound purity and integrity.
Caption: Logic diagram for troubleshooting HPLC peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. HPLC 疑難排解指南 [sigmaaldrich.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. mastelf.com [mastelf.com]
- 11. glycomscan.com [glycomscan.com]
RP-54745 degradation products and their effects
Disclaimer: Information on the specific degradation products of RP-54745 is not extensively available in public literature. This guide provides general best practices for handling, stability assessment, and troubleshooting based on standard pharmaceutical research principles. The experimental protocols and diagrams are illustrative and should be adapted to your specific experimental context.
General Stability and Handling Guide
Proper handling and storage are crucial to minimize the degradation of this compound and ensure the reproducibility of your experimental results.
-
Storage: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Solution Preparation:
-
Prepare stock solutions in a suitable solvent, such as DMSO. For in vivo studies, follow appropriate solvent guidelines (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Use freshly prepared solutions whenever possible. If storage of stock solutions is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Before use, allow solutions to equilibrate to room temperature.
-
-
Handling:
-
Minimize exposure of solid compound and solutions to light and air.
-
Use appropriate personal protective equipment (PPE) when handling the compound.
-
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound.
| Issue | Possible Cause Related to Degradation | Recommended Action |
| Loss of biological activity or inconsistent results | The compound may have degraded in storage or after being prepared in a solution. | - Prepare a fresh stock solution from solid material.- Compare the activity of the new stock solution with a previously used one.- If possible, verify the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound may have occurred, leading to the formation of new chemical entities. | - Analyze a freshly prepared sample as a reference.- If new peaks are present in older samples, it suggests degradation.- Consider performing forced degradation studies to identify potential degradation products. |
| Changes in the physical appearance of the solid compound or solution (e.g., color change) | This may indicate chemical degradation. | - Do not use the material if physical changes are observed.- Obtain a new batch of the compound if possible.- Document the changes and the batch number for future reference. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: Currently, there is no specific information in the public domain detailing the degradation products of this compound. The stability and degradation pathways of a compound are often determined through dedicated stability and forced degradation studies.
Q2: How can I determine if my this compound sample has degraded?
A2: You can assess the stability of your this compound sample by:
-
Analytical Chemistry: Using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new impurity peaks or a decrease in the main compound peak.
-
Biological Assay: Comparing the biological activity of an older batch or solution to a freshly prepared one. A significant loss in potency may indicate degradation.
Q3: What are forced degradation studies and should I perform them?
A3: Forced degradation studies, or stress testing, involve exposing a compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[1][2] These studies are crucial in pharmaceutical development to understand degradation pathways and to develop stability-indicating analytical methods.[3][4] If the stability of this compound is critical for your research, performing preliminary forced degradation studies can provide valuable insights. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[5]
Q4: What are the potential effects of this compound degradation products in my experiments?
A4: The effects of degradation products can vary:
-
Reduced Potency: Degradation reduces the concentration of the active compound, leading to a decrease in the observed biological effect.
-
Altered Biological Activity: Degradation products may have their own biological activities, which could be different from or interfere with the activity of the parent compound, leading to unexpected or confounding results.
-
Toxicity: In some cases, degradation products can be toxic to cells or organisms.
Experimental Protocols and Workflows
General Workflow for Forced Degradation Studies
This workflow outlines a general approach to investigating the stability of this compound under various stress conditions.
General workflow for conducting forced degradation studies.
Investigating Suspected Degradation
This decision tree can guide your investigation if you suspect that degradation of this compound is affecting your experimental outcomes.
Decision tree for investigating suspected compound degradation.
Data Presentation
Common Analytical Techniques for Impurity Profiling
The following table summarizes analytical techniques commonly used for the detection, quantification, and identification of impurities and degradation products in pharmaceutical compounds.[6][7][8][9]
| Technique | Abbreviation | Primary Use | Strengths |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of impurities. | Widely applicable, robust, and precise for quantification. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of impurities. | Provides molecular weight information for impurity identification.[10] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile impurities and residual solvents. | High sensitivity for volatile compounds. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structure elucidation of unknown impurities. | Provides detailed structural information. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups. | Can be used for preliminary characterization of isolated impurities. |
Signaling Pathway
Mechanism of Action: IL-1 Signaling Inhibition
This compound has been identified as an inhibitor of Interleukin-1 (IL-1) production. IL-1 is a key pro-inflammatory cytokine. The binding of IL-1 (IL-1α or IL-1β) to its receptor (IL-1R1) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the expression of inflammatory genes.[11][12][13][14][15] By inhibiting IL-1 production, this compound can suppress these downstream inflammatory responses.
Simplified IL-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Forced Degradation Studies - STEMart [ste-mart.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. pharmtech.com [pharmtech.com]
- 6. rroij.com [rroij.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 14. sinobiological.com [sinobiological.com]
- 15. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunohistochemistry (IHC) for RP-54745 Treated Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RP-54745 in their experiments. The following information is designed to help optimize your immunohistochemistry (IHC) protocols and ensure reliable, reproducible results.
Troubleshooting Common IHC Issues with Treated Samples
1. Weak or No Staining
| Possible Cause | Recommended Solution |
| Suboptimal Primary Antibody Dilution | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:500). |
| Incorrect Antigen Retrieval | The fixation process can mask the antigen. Optimize the antigen retrieval method by testing different heat-induced epitope retrieval (HIER) buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and incubation times.[1][2] Protease-induced epitope retrieval (PIER) can also be considered.[2] |
| Inadequate Fixation | Under-fixation can lead to poor tissue morphology and loss of antigenicity, while over-fixation can mask the epitope.[1][3] Ensure consistent fixation times (typically 18-24 hours in 4% paraformaldehyde) for all samples.[4] |
| Inactive Reagents | Ensure all reagents, including antibodies, enzymes, and substrates, are within their expiration dates and have been stored correctly.[5] Prepare fresh solutions, especially for buffers and detection reagents.[6] |
| This compound-Induced Protein Downregulation | The treatment may have downregulated the expression of the target protein. Include positive and negative control tissues to validate the staining procedure.[7] Consider a different approach, such as Western blotting, to confirm protein levels. |
2. High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the concentration of the blocking serum or try a different blocking agent.[8][9] Using a serum from the same species as the secondary antibody is recommended.[9] |
| Endogenous Peroxidase or Phosphatase Activity | If using an HRP- or AP-conjugated secondary antibody, quench endogenous enzyme activity with a suitable blocking agent (e.g., 3% H2O2 for peroxidase).[3][8] |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody and/or decrease the incubation time.[8] |
| Issues with Tissue Processing | Inadequate deparaffinization can cause uneven, spotty background staining.[6] Ensure fresh xylene is used.[6] |
3. Non-Specific Staining
| Possible Cause | Recommended Solution |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample tissue to minimize cross-reactivity.[8] |
| Presence of Fc Receptors | Block Fc receptors on the tissue section before applying the primary antibody.[9] |
| Drying of Sections | Do not allow the tissue sections to dry out at any point during the staining procedure, as this can lead to inconsistent staining.[10] |
Frequently Asked Questions (FAQs)
Q1: How might this compound treatment affect my IHC results?
A1: Drug treatments like this compound can have several effects on your tissue samples that may impact IHC staining. These can include alterations in the expression level of the target protein, changes in its subcellular localization, or modifications to the protein that could mask the epitope recognized by the primary antibody. It is crucial to include appropriate controls, such as untreated and vehicle-treated tissues, to properly interpret your results.
Q2: What are the most critical steps to optimize in an IHC protocol for treated samples?
A2: The most critical steps for optimization are typically primary antibody dilution, antigen retrieval, and blocking.[2] Each of these steps can significantly impact the signal-to-noise ratio of your staining. It is recommended to optimize these parameters systematically for each new antibody and experimental condition.
Q3: How do I choose the right positive and negative controls for my experiment?
A3: A positive control should be a tissue known to express the target protein, which will validate that your staining protocol is working correctly.[7] A negative control can be a tissue known not to express the target protein or a sample where the primary antibody is omitted to check for non-specific binding from the secondary antibody.[7] For treated samples, an untreated or vehicle-treated sample from the same experiment serves as an essential baseline control.
Detailed Experimental Protocol: A General IHC-P Staining Method
This protocol provides a general guideline for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific steps will likely be necessary for your particular antibody and tissue type.
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in deionized water.
2. Antigen Retrieval
-
This step is crucial for unmasking epitopes that may have been altered by fixation.[7]
-
Heat-Induced Epitope Retrieval (HIER): Place slides in a container with an appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0).[1] Heat the solution to 95-100°C for 20-30 minutes.[1] Allow slides to cool to room temperature.
3. Blocking
-
Wash slides twice in a wash buffer (e.g., TBS or PBS with 0.025% Triton X-100) for 5 minutes each.[1]
-
Block non-specific binding by incubating sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody with 1% BSA in TBS) for 2 hours at room temperature.[1]
4. Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary antibody diluted in an appropriate antibody diluent (e.g., TBS with 1% BSA).
-
Incubate overnight at 4°C in a humidified chamber.[1]
5. Detection
-
Wash slides three times in wash buffer for 5 minutes each.
-
Apply the appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate according to the manufacturer's instructions.
-
Wash slides three times in wash buffer for 5 minutes each.
-
Apply the chromogenic substrate (e.g., DAB) and incubate until the desired color intensity is reached.[11]
-
Rinse slides in deionized water.
6. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin to visualize cell nuclei.[10]
-
Dehydrate the sections through a series of graded ethanol solutions and xylene.[10]
-
Mount coverslips using a permanent mounting medium.[11]
Quantitative Data Summary
The following table provides an example of how to present quantitative data from an IHC optimization experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | Optimal staining at 1:250 with low background. |
| Antigen Retrieval Buffer | Citrate pH 6.0 | Tris-EDTA pH 9.0 | None | Strongest signal with Tris-EDTA pH 9.0. |
| Incubation Time | 1 hour at RT | Overnight at 4°C | 2 hours at RT | Overnight incubation at 4°C yielded the best signal-to-noise ratio. |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Standard IHC Experimental Workflow
Caption: A typical workflow for immunohistochemical staining of FFPE tissue sections.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 5. documents.cap.org [documents.cap.org]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 8. origene.com [origene.com]
- 9. biorbyt.com [biorbyt.com]
- 10. youtube.com [youtube.com]
- 11. cdn.origene.com [cdn.origene.com]
Validation & Comparative
A Comparative Analysis of RP-54745 and Other Interleukin-1 Inhibitors in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 (IL-1) signaling has emerged as a critical pathway in the tumor microenvironment of various malignancies, including lymphoma. Its role in promoting inflammation, cell survival, and proliferation has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of RP-54745, a novel IL-1 inhibitor, against other established and investigational IL-1 inhibitors in the context of lymphoma. The information is based on available preclinical and clinical data.
Overview of IL-1 Inhibitors
Interleukin-1 inhibitors encompass a range of molecules that disrupt the IL-1 signaling cascade at different points. These include receptor antagonists, neutralizing antibodies against IL-1 ligands, and soluble decoy receptors. This guide will focus on a comparison between the investigational molecule this compound and the clinically relevant IL-1 inhibitors Anakinra, Canakinumab, and Rilonacept.
| Inhibitor | Type | Target | Development Stage in Lymphoma |
| This compound | Small molecule | IL-1 production | Preclinical |
| Anakinra | Recombinant IL-1 receptor antagonist | IL-1R1 | Clinical (primarily for CAR T-cell therapy toxicity) |
| Canakinumab | Monoclonal antibody | IL-1β | Investigational |
| Rilonacept | Dimeric fusion protein (IL-1R1, IL-1RAcP, Fc region of IgG1) | IL-1α, IL-1β | Limited data in lymphoma |
Preclinical Efficacy and Mechanism of Action
Direct comparative preclinical studies of this compound against other IL-1 inhibitors in the same lymphoma models are not yet available. However, by examining their individual preclinical data, we can infer their potential relative activities.
This compound
This compound is an amino-dithiole-one compound that has demonstrated potent anti-tumor activity in preclinical models of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[1][2] Its mechanism of action involves the inhibition of IL-1 production, leading to the induction of apoptosis in lymphoma cells.[1]
Key Preclinical Findings for this compound in PEL:
-
Inhibition of Cell Viability: this compound treatment of PEL cell lines (BCBL-1 and JSC-1) resulted in a dose-dependent reduction in cell viability.[3]
-
Induction of Apoptosis: The compound induced apoptosis in PEL cells, as evidenced by increased cleavage of caspases-3 and -9, an increased Bax/Bcl-2 ratio, and positive Annexin V staining.[3]
-
In Vivo Efficacy: In a PEL xenograft mouse model, this compound treatment suppressed tumor expansion, reduced the formation of malignant ascites, and decreased splenomegaly.[1]
-
Modulation of the Tumor Microenvironment: this compound treatment significantly reduced hyperinflammation within the tumor microenvironment, including a decrease in the infiltration of myeloid cells and neutrophils.[1][2]
| This compound Preclinical Data in PEL | |
| Cell Lines Tested | BCBL-1, JSC-1 |
| Effect on Cell Viability | Dose-dependent decrease[3] |
| Apoptosis Induction | Increased cleavage of Caspase-3 and -9; Increased Bax/Bcl-2 ratio[3] |
| In Vivo Model | PEL xenograft in NOD/SCID mice |
| In Vivo Efficacy | Suppression of tumor growth, ascites, and splenomegaly[1] |
Other IL-1 Inhibitors
Anakinra, Canakinumab, and Rilonacept have been extensively studied in various inflammatory diseases, and their potential in cancer is an active area of research.
-
Anakinra (IL-1Ra): As a recombinant form of the natural IL-1 receptor antagonist, Anakinra competitively blocks the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1). Preclinical studies have suggested its potential to reduce tumor growth and metastasis in certain cancer models.[4]
-
Canakinumab (anti-IL-1β): This human monoclonal antibody specifically neutralizes IL-1β, a key inflammatory cytokine. While preclinical data in lymphoma is limited, studies in other cancers suggest that targeting IL-1β can inhibit tumor-promoting inflammation.
-
Rilonacept (IL-1 Trap): This fusion protein acts as a decoy receptor, binding to and neutralizing both IL-1α and IL-1β. Its application in lymphoma has not been extensively explored in preclinical models.
Due to the lack of direct comparative studies, a quantitative comparison of the anti-lymphoma efficacy of these agents with this compound is not currently possible.
Clinical Data in Lymphoma
Clinical investigation of IL-1 inhibitors in lymphoma has primarily focused on managing the toxicities associated with chimeric antigen receptor (CAR) T-cell therapy, particularly cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).
Anakinra in CAR T-Cell Therapy
Several clinical trials have evaluated the use of Anakinra to mitigate the inflammatory toxicities of CAR T-cell therapy in patients with relapsed or refractory large B-cell lymphoma.
| Anakinra Clinical Trial Data in Lymphoma (CAR T-cell Therapy Setting) | |
| Indication | Prophylaxis or treatment of CRS and ICANS |
| Overall Response Rate (ORR) of CAR-T with Anakinra | Approximately 77%[5] |
| Complete Response (CR) Rate of CAR-T with Anakinra | Approximately 65%[5] |
| Incidence of Severe (Grade ≥3) ICANS with Prophylactic Anakinra | 9.7%[5] |
| Incidence of Severe (Grade ≥3) CRS with Prophylactic Anakinra | 6.4%[5] |
These data suggest that Anakinra can be safely administered with CAR T-cell therapy and may reduce the incidence and severity of treatment-related toxicities without compromising the anti-tumor efficacy of the CAR T-cells.[5]
This compound, Canakinumab, and Rilonacept
Currently, there is no publicly available clinical trial data for this compound in any indication. Clinical trials of Canakinumab in lymphoma are limited, and data for Rilonacept in this context is scarce.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of IL-1 inhibitors.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Viability Assay (WST-1):
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
-
Protocol Outline:
-
Seed lymphoma cells (e.g., BCBL-1) in a 96-well plate.
-
Treat cells with varying concentrations of the IL-1 inhibitor (e.g., this compound) for a specified duration (e.g., 48 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
2. Apoptosis Assay (Annexin V Staining):
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
-
Protocol Outline:
-
Treat lymphoma cells with the IL-1 inhibitor.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
In Vivo Xenograft Model
1. Primary Effusion Lymphoma (PEL) Xenograft Model:
-
Principle: This model involves the transplantation of human PEL cells into immunodeficient mice to study tumor growth and the efficacy of therapeutic agents in an in vivo setting.
-
Protocol Outline:
-
Culture human PEL cells (e.g., BCBL-1).
-
Inject a defined number of cells intraperitoneally into immunodeficient mice (e.g., NOD/SCID).
-
Initiate treatment with the IL-1 inhibitor (e.g., this compound) or vehicle control.
-
Monitor tumor progression by measuring ascites volume and spleen size.
-
At the end of the study, sacrifice the mice and collect tissues for histological and molecular analysis.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IL-1 signaling and the experimental approaches to study them can aid in understanding the mechanism of action of these inhibitors.
Figure 1: Simplified IL-1 Signaling Pathway in Lymphoma
Figure 2: General Experimental Workflow for Preclinical Evaluation
Summary and Future Directions
This compound represents a promising preclinical candidate for the treatment of certain lymphomas, particularly those with a strong dependence on IL-1 signaling, such as PEL. Its ability to induce apoptosis and modulate the tumor microenvironment provides a strong rationale for further development.
In comparison, established IL-1 inhibitors like Anakinra have found a clinical niche in managing the toxicities of other potent anti-lymphoma therapies. The direct anti-tumor effects of these established agents in various lymphoma subtypes require further investigation.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies of this compound against other IL-1 inhibitors in a panel of lymphoma cell lines and patient-derived xenograft models are crucial to determine their relative potency and efficacy.
-
Biomarker development: Identifying biomarkers that predict sensitivity to IL-1 inhibition will be essential for patient stratification in future clinical trials.
-
Combination therapies: Exploring the synergistic potential of IL-1 inhibitors with standard chemotherapy, targeted agents, and other immunotherapies could lead to more effective treatment strategies for lymphoma.
The continued exploration of IL-1 pathway inhibition holds significant promise for advancing the treatment landscape for patients with lymphoma.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 5. Anti-CD19 CAR T cell therapy and prophylactic anakinra in relapsed or refractory lymphoma: phase 2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RP-54745 and Anakinra in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two interleukin-1 (IL-1) targeted therapies, RP-54745 and anakinra, based on available preclinical data in arthritis models. While direct head-to-head studies are unavailable, this document synthesizes existing research to offer insights into their respective mechanisms of action, efficacy, and the experimental designs used to evaluate them.
Introduction to the Compounds
This compound is an amino-dithiole-one compound identified as an inhibitor of macrophage stimulation and subsequent interleukin-1 (IL-1) production.[1][2] Its mechanism involves interfering with the hexose monophosphate pathway and the exocytosis of lysosomal enzymes in stimulated macrophages.[1] By inhibiting the production of IL-1 at the cellular level, this compound represents a potential therapeutic approach for IL-1 driven inflammatory diseases.
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[3] It functions by competitively blocking the binding of both IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI), thereby preventing IL-1 mediated cellular activation and inflammation.[4][5] Anakinra is an approved treatment for rheumatoid arthritis, offering a clinically validated benchmark for IL-1 targeted therapies.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and anakinra lies in their point of intervention in the IL-1 signaling cascade. This compound acts upstream by inhibiting the production of IL-1, while anakinra acts downstream by blocking the IL-1 receptor.
Efficacy in Preclinical Arthritis Models
Quantitative data from preclinical arthritis models for both compounds are summarized below. It is important to note that the studies were conducted in different models and under different conditions, precluding a direct comparison of efficacy.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse models of induced arthritis | ~5 mg/kg (oral) | Effective at moderate oral doses. Improved clinical status and biochemical/immunological parameters in MRL/lpr mice after 3 months. | [2] |
| Murine model | 25 mg/kg | In vivo inhibition of LPS-induced IL-1 production. | [1] | |
| Anakinra | Collagen-Induced Arthritis (CIA) in Lewis rats | 10 mg/kg and 100 mg/kg (subcutaneous infusion) | Showed modest effects on paw edema in a PK/PD/DIS model. | [6][7] |
| Streptococcal Cell Wall (SCW)-induced arthritis in rats | Not specified | Inhibited paw swelling by 88% and pain by 64% in flare 2. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the efficacy data.
Collagen-Induced Arthritis (CIA) Model (relevant for Anakinra studies)
A widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.[9][10]
Induction Protocol:
-
Immunization (Day 0): DBA/1 or B10.RIII mice (typically 7-8 weeks old) are immunized at the base of the tail with an emulsion of bovine or chick type II collagen and Complete Freund's Adjuvant (CFA).[9][11]
-
Booster (Day 21): A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]
-
Disease Onset: Arthritis typically develops between days 28 and 35 post-initial immunization.[9]
-
Assessment: Disease severity is monitored by scoring paw swelling and erythema. A common scoring system ranges from 0 (no swelling) to 3 or 4 (marked swelling and erythema) for each paw, with a maximum total score.[12]
In Vivo Inhibition of IL-1 Production (relevant for this compound studies)
This experimental approach is used to confirm the in vivo activity of compounds that target cytokine production.
Protocol Outline:
-
Animal Model: Mice (e.g., C3H) are used.
-
Compound Administration: this compound is administered orally at a specified dose (e.g., 25 mg/kg).[1]
-
Induction of IL-1: Lipopolysaccharide (LPS) is injected to stimulate IL-1 production by macrophages.
-
Sample Collection: Peritoneal macrophages or serum are collected after a defined period.
-
Measurement of IL-1: IL-1 levels are quantified using methods such as ELISA or by measuring mRNA levels of IL-1α and IL-1β.[1]
Summary and Conclusion
This compound and anakinra both target the IL-1 pathway, a critical mediator of inflammation in arthritis, but through distinct mechanisms. This compound acts as an inhibitor of IL-1 production, while anakinra is a direct antagonist of the IL-1 receptor.
The available preclinical data, though not from direct comparative studies, suggest that both compounds are effective in animal models of arthritis. Anakinra's efficacy is well-documented in various models and further supported by its clinical use. The data for this compound, primarily from older studies, indicates its potential as an oral anti-arthritic agent, though more contemporary research would be needed to fully assess its therapeutic promise in comparison to established biologics like anakinra.
For researchers in drug development, the choice between targeting IL-1 production versus IL-1 receptor signaling represents a key strategic decision. The data presented here provides a foundational understanding of two compounds that exemplify these different approaches.
References
- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anakinra, an interleukin-1 receptor antagonist, increases the morphine analgesic effect and decreases morphine tolerance development by modulating oxidative stress and endoplasmic reticulum stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts [mdpi.com]
- 6. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etanercept, Abatacept and Anakinra Treatment Ameliorates Inflammation and Pain in a Novel Mono-Arthritic Multi-Flare Model of Streptococcal Cell Wall Induced Arthritis: Further Characterization in a Rodent Model of Collagen Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. chondrex.com [chondrex.com]
- 10. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RP-54745 and CHOP Chemotherapy in Oncology Research
In the landscape of cancer therapeutics, researchers and drug development professionals are constantly evaluating novel agents against established standards of care. This guide provides a detailed, data-driven comparison of RP-54745, an investigational interleukin-1 (IL-1) inhibitor, and CHOP, a long-standing combination chemotherapy regimen for non-Hodgkin lymphoma. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two distinct therapeutic approaches.
Executive Summary
This comparison guide delves into the preclinical data for this compound and the extensive clinical data for CHOP chemotherapy. While this compound is in the early stages of research, focusing on specific hematological malignancies, CHOP is a globally recognized first-line treatment for various lymphomas. This guide will objectively present their mechanisms of action, efficacy, and safety profiles based on available scientific literature. It is crucial to note that the data for this compound is derived from preclinical studies, whereas the data for CHOP is from comprehensive clinical trials.
Mechanism of Action
The fundamental difference between this compound and CHOP lies in their mechanisms of action. This compound is a targeted therapy, while CHOP is a cytotoxic chemotherapy regimen.
This compound: This compound is an amino-dithiole-one that acts as an inhibitor of interleukin-1 (IL-1) production.[1][2] By interfering with the hexose monophosphate (HMP) pathway and the exocytosis of lysosomal enzymes in stimulated macrophages, this compound diminishes the production of IL-1.[2] In the context of cancer, particularly Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL), this compound has been shown to suppress tumor cell growth by inducing apoptosis.[1][3] It also reduces hyperinflammation within the tumor microenvironment by interfering with IL-1 signaling.[1]
CHOP Chemotherapy: CHOP is an acronym for a combination of four drugs that act on different phases of the cell cycle to kill cancer cells.[4][5][6]
-
C yclophosphamide: An alkylating agent that damages cancer cell DNA by cross-linking DNA strands, which prevents cell division and leads to apoptosis.[4][7]
-
H ydroxydaunorubicin (Doxorubicin): An anthracycline antibiotic that intercalates into DNA, interfering with topoisomerase II and preventing DNA replication and repair.[4][7]
-
O ncovin (Vincristine): A vinca alkaloid that binds to tubulin, disrupting the formation of the mitotic spindle and arresting cells in metaphase.[4][7]
-
P rednisone: A corticosteroid that has a direct cytotoxic effect on lymphoid cells and can also reduce inflammation and autoimmune reactions.[4][8]
Often, CHOP is administered with Rituximab (R-CHOP), a monoclonal antibody that targets the CD20 protein on B-cells, leading to their destruction.[9][10][11]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in KSHV-related Primary Effusion Lymphoma.
Efficacy Data
The efficacy of this compound has been evaluated in preclinical models, while CHOP's efficacy is well-documented in numerous clinical trials.
This compound: Preclinical Efficacy
In a study on KSHV-positive primary effusion lymphoma (PEL), this compound demonstrated significant anti-tumor activity.[1]
| Parameter | Results | Experimental System |
| In Vitro Cell Growth Inhibition | Dose-dependent reduction in the growth of PEL cell lines (BCBL-1 and JSC-1).[1] | Cell Culture |
| Apoptosis Induction | Significant induction of apoptosis in BCBL-1 cells, confirmed by increased cleavage of Caspases-3 and -9.[1] | Flow Cytometry, Western Blot |
| In Vivo Tumor Suppression | Effectively suppressed PEL tumor progression, including reduced ascites formation and splenomegaly.[1] | PEL Xenograft Mouse Model |
CHOP Chemotherapy: Clinical Efficacy
CHOP, particularly in combination with Rituximab (R-CHOP), is a standard first-line therapy for diffuse large B-cell lymphoma (DLBCL).
| Parameter | Results (R-CHOP vs. CHOP) | Patient Population |
| Complete Response (CR) Rate | 76% vs. 63%[4] | Elderly patients with DLBCL |
| Overall Response (OR) Rate | 95.19% vs. 87.95% (P = 0.007)[12] | Newly diagnosed DLBCL patients |
| Progression-Free Survival (PFS) | Significantly longer with R-CHOP.[12] | Newly diagnosed DLBCL patients |
| Overall Survival (OS) | Significantly improved with R-CHOP.[12] | Newly diagnosed DLBCL patients |
Safety and Tolerability
The safety profiles of this compound and CHOP reflect their different mechanisms of action.
This compound: Preclinical Safety
In the preclinical xenograft model, this compound treatment was associated with a reduction in hyperinflammation in the tumor microenvironment, including decreased infiltration of myeloid cells and neutrophils.[1] Specific toxicology studies in animals would be required to fully characterize its safety profile.
CHOP Chemotherapy: Clinical Safety
CHOP chemotherapy is associated with a range of side effects due to its cytotoxic nature, affecting rapidly dividing healthy cells as well as cancer cells.[5][7]
| Common Side Effects | Description |
| Myelosuppression | Decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), leading to increased risk of infection, fatigue, and bleeding.[7] |
| Nausea and Vomiting | Common, but can be managed with antiemetic medications.[5] |
| Hair Loss (Alopecia) | Temporary hair loss is a common side effect.[5] |
| Cardiotoxicity | Doxorubicin can cause damage to the heart muscle, particularly at higher cumulative doses.[4] |
| Neuropathy | Vincristine can cause peripheral neuropathy (numbness, tingling, or pain in the hands and feet). |
| Mucositis | Inflammation and ulceration of the mucous membranes in the mouth and gastrointestinal tract. |
Experimental Protocols
Key Experiments for this compound Evaluation
The preclinical evaluation of this compound involved several key experimental protocols:
-
Cell Viability Assay: PEL cell lines (BCBL-1 and JSC-1) were treated with varying concentrations of this compound. Cell viability was assessed using a standard method like the MTT or WST-1 assay to determine the dose-dependent effect on cell growth.
-
Apoptosis Assay: To confirm that cell death was due to apoptosis, treated cells were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Western blotting was also used to detect the cleavage of apoptosis markers such as Caspase-3 and Caspase-9.[1]
-
PEL Xenograft Mouse Model: NOD/SCID mice were intraperitoneally injected with BCBL-1 cells. After tumor establishment, mice were treated with this compound or a vehicle control. Tumor progression was monitored by measuring ascites volume and spleen weight.[1]
-
Immunohistochemistry: Spleen tissues from the xenograft model were analyzed by immunohistochemistry to detect the infiltration of immune cells (e.g., CD11b+ myeloid cells, Ly6G+ neutrophils) and the expression of IL-1 signaling molecules.[1]
Experimental Workflow: Preclinical Evaluation of an Investigational Drug
Caption: A simplified workflow for the preclinical evaluation of a new anti-cancer agent.
Conclusion
This compound and CHOP chemotherapy represent two vastly different approaches to cancer treatment. This compound is a targeted agent with a novel mechanism of action that shows promise in preclinical models of a specific lymphoma by inhibiting IL-1 signaling and inducing apoptosis. In contrast, CHOP is a well-established, broad-spectrum cytotoxic regimen with proven clinical efficacy in various lymphomas, albeit with a significant side-effect profile.
For researchers and drug development professionals, the comparison highlights the evolution of cancer therapy from cytotoxic agents to more targeted approaches. While CHOP remains a cornerstone of lymphoma treatment, the preclinical data for this compound suggests a potential new therapeutic avenue for cancers driven by IL-1-mediated inflammation. Further investigation, including comprehensive toxicology studies and eventually clinical trials, will be necessary to determine the ultimate clinical utility of this compound. This guide serves as a foundational resource for understanding the current scientific knowledge of these two distinct anti-cancer strategies.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHOP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 5. CHOP - Combination Chemotherapy | Cutaneous Lymphoma Foundation [clfoundation.org]
- 6. Facebook [cancer.gov]
- 7. R-CHOP chemotherapy: Drugs, uses, and effects [medicalnewstoday.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. cancercenter.com [cancercenter.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. patientpower.info [patientpower.info]
- 12. [Evaluation of the impact of R-CHOP chemotherapy on efficacy, safety and prognosis in newly diagnosed diffuse large B-cell lymphoma patients and its prognostic impact: a multicenter retrospective study with long term follow-up] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RP-54745's Anti-Inflammatory Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the investigational compound RP-54745 against well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The information is intended to assist researchers in evaluating the potential of this compound for further development.
Executive Summary
This compound is an amino-dithiole-one compound that has demonstrated anti-inflammatory properties in preclinical in vivo models. Its mechanism of action is reported to involve the inhibition of macrophage stimulation and the production of the pro-inflammatory cytokine Interleukin-1 (IL-1).[1][2] This guide summarizes the available in vivo data for this compound and compares it with the performance of Dexamethasone and Indomethacin in relevant animal models of inflammation. While quantitative in vivo data for this compound in arthritis models is limited in publicly available literature, this guide presents the known effective dosage and qualitative outcomes to provide a preliminary assessment.
Data Presentation: In Vivo Anti-Inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin in commonly used animal models of inflammation.
Table 1: Collagen-Induced Arthritis (CIA) in Rodents
| Compound | Species (Strain) | Dose | Route of Administration | Key Findings | Citation(s) |
| This compound | Mouse | ~5 mg/kg | Oral | Effective in mouse models of induced arthritis.[1] | [1] |
| Dexamethasone | Rat | 1 mg/kg (as a sustained-release hydrogel) | Intra-articular | Attenuated paw swelling, arthritis scores, and joint inflammation.[3][4] | [3][4] |
| Indomethacin | Rat | Not specified | Not specified | Suppressed the established lesion of the arthritis. |
Note: Specific quantitative data on the percentage of inhibition of paw edema or changes in inflammatory markers for this compound in the CIA model were not available in the reviewed literature.
Table 2: Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Percent Inhibition of Edema | Citation(s) |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition of postcarrageenan edema. | |
| Indomethacin | 10 mg/kg | Not specified | 54% inhibition at 3 hours. |
Note: Data for this compound and Dexamethasone in the carrageenan-induced paw edema model were not found in the context of direct comparison.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model that mimics many aspects of human rheumatoid arthritis.
1. Immunization:
-
Antigen Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization (Day 0): Susceptible mouse strains (e.g., DBA/1) are injected intradermally at the base of the tail with 0.1 mL of the collagen/CFA emulsion.
-
Booster Immunization (Day 21): A booster injection of 0.1 mL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.
2. Disease Assessment:
-
Clinical Scoring: Following the booster immunization, mice are monitored daily for the onset and severity of arthritis. A clinical scoring system is used to evaluate inflammation in each paw (e.g., 0 = no swelling; 1 = mild swelling and erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per mouse is typically 16.
-
Paw Thickness Measurement: Paw swelling can be quantified by measuring the thickness of the hind paws using a digital caliper.
3. Treatment:
-
Test compounds (e.g., this compound, Dexamethasone) or vehicle are administered to the mice, typically starting at the onset of disease or in a prophylactic setting.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
1. Induction of Edema:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats.
2. Measurement of Paw Volume:
-
The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
3. Treatment:
-
The test compound (e.g., Indomethacin) or vehicle is typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum amyloid P component and autoimmune parameters in the assessment of arthritis activity in MRL/lpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles with IL-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles modulated by three prominent Interleukin-1 (IL-1) inhibitors: Anakinra, Canakinumab, and Rilonacept. This analysis is supported by experimental data from various studies, offering insights into their distinct and overlapping effects on inflammatory pathways.
Interleukin-1, a key pro-inflammatory cytokine, plays a crucial role in a multitude of autoimmune and inflammatory diseases. Consequently, inhibitors targeting the IL-1 signaling pathway have emerged as effective therapeutic agents. Understanding their specific impacts on gene expression is paramount for optimizing their clinical use and for the development of novel therapeutics. This guide delves into the comparative effects of Anakinra, Canakinumab, and Rilonacept on gene expression, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Comparative Gene Expression Profiles
The following tables summarize the observed changes in gene expression in response to treatment with Anakinra and Canakinumab, as reported in different studies. Due to the lack of head-to-head comparative studies, the data is presented for each inhibitor individually, and direct comparisons should be made with caution, considering the differences in experimental models and conditions. Currently, specific gene expression profile data for Rilonacept from comparable studies is limited in the public domain.
Table 1: Effect of Anakinra on Pro-Inflammatory Gene Expression in IL-1β-stimulated Peripheral Blood Mononuclear Cells (PBMCs)
| Gene | Change in Expression | Cell Type | Experimental Context |
| IL-1β | Dampened | PBMCs | IL-1β Stimulation[1][2][3] |
| COX-2 | Dampened | PBMCs | IL-1β Stimulation[1][2][3] |
| CCL2 | Dampened | PBMCs | IL-1β Stimulation[1][2][3] |
| IL-8 | Dampened | PBMCs | IL-1β Stimulation[1][2][3] |
Table 2: Effect of Canakinumab on Gene Expression in Patients with Tumor Necrosis Factor Receptor-Associated Periodic Syndrome (TRAPS)
| Gene | Change in Expression | Tissue/Cell Type | Disease Context |
| TNFRSF1A | Downregulated | Whole Blood | TRAPS[4] |
| IL-1B | Downregulated | Whole Blood | TRAPS[4] |
| MAPK14 | Downregulated | Whole Blood | TRAPS[4] |
Table 3: Gene Signature in Strong Responders to Canakinumab in Systemic Juvenile Idiopathic Arthritis (sJIA)
| Gene Category | Change in Expression | Tissue/Cell Type | Disease Context |
| Neutrophil-associated genes | Upregulated | Whole Blood | sJIA (in strong responders vs. non-responders)[5][6][7] |
| IL-1-associated genes | Upregulated | Whole Blood | sJIA (in strong responders vs. non-responders)[5][6][7] |
Experimental Protocols
The following sections detail the typical methodologies used in the studies cited for analyzing gene expression profiles.
RNA Sequencing (RNA-Seq) Experimental Protocol
RNA-Seq is a powerful technique for a comprehensive analysis of the transcriptome.
-
Cell Culture and Treatment: Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell types are cultured under standard conditions. For in vitro studies, cells are stimulated with a pro-inflammatory agent like IL-1β to induce a baseline inflammatory gene expression profile. Subsequently, the cells are treated with the IL-1 inhibitor (e.g., Anakinra, Canakinumab, or Rilonacept) at a specified concentration and for a defined duration. Control groups include untreated cells and cells treated with the inflammatory stimulus alone.[8]
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercially available kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for library preparation.[8]
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This process typically involves the depletion of ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA). The enriched mRNA is then fragmented, and a reverse transcription step is performed to generate complementary DNA (cDNA). Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.[8]
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes with statistical confidence.[8]
-
Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis is performed between the different treatment groups to identify genes that are significantly up- or downregulated by the IL-1 inhibitors.[8]
Microarray Experimental Protocol
Microarray analysis provides a high-throughput method for measuring the expression levels of thousands of genes simultaneously.
-
Sample Collection and RNA Extraction: Whole blood or specific cell populations are collected from patients before and after treatment with an IL-1 inhibitor. Total RNA is extracted using a suitable method, and its quality and quantity are verified.[9]
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into cDNA. During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).[9]
-
Hybridization: The labeled cDNA is then hybridized to a microarray chip, which contains thousands of DNA probes corresponding to different genes. The labeled cDNA fragments will bind to their complementary probes on the array.[9]
-
Scanning and Image Analysis: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a particular gene. The image data is then processed to quantify the intensity of each spot.[9]
-
Data Normalization and Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the pre- and post-treatment samples.[9]
Visualizing the Mechanisms and Workflows
To better understand the context of this comparative analysis, the following diagrams illustrate the IL-1 signaling pathway, a typical experimental workflow for gene expression analysis, and a logical comparison of the three IL-1 inhibitors.
Caption: IL-1 Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The IL-1 Antagonist Anakinra Attenuates Glioblastoma Aggressiveness by Dampening Tumor-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canakinumab reverses overexpression of inflammatory response genes in tumour necrosis factor receptor-associated periodic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Gene Expression Signatures Characterize Strong Clinical Responders Versus Nonresponders to Canakinumab in Children With Systemic Juvenile Idiopathic Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes responding to Canakinumab therapy in SJIA are -inversely - disregulated in adult onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionews.com [bionews.com]
- 8. bio-rad.com [bio-rad.com]
- 9. An end to end workflow for differential gene expression using Affymetrix microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bortezomib and RP-54745 in the Treatment of Primary Effusion Lymphoma
Disclaimer: As of late 2025, a thorough review of scientific literature and clinical trial databases reveals no registered compound or investigational drug with the designation "RP-54745." Therefore, a direct, data-driven comparison with bortezomib for the treatment of Primary Effusion Lymphoma (PEL) is not possible. This guide will provide a comprehensive overview of the established role of bortezomib in PEL, supported by experimental data, and will use "this compound" as a placeholder to illustrate a comparative framework for evaluating novel therapeutic agents against the current standard of care.
Overview of Therapeutic Agents
Bortezomib
Bortezomib (marketed as Velcade®) is a first-in-class proteasome inhibitor that has demonstrated significant anti-neoplastic activity in various hematological malignancies. In the context of Primary Effusion Lymphoma, a rare and aggressive B-cell lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV), bortezomib has been shown to induce apoptosis and inhibit cell proliferation by targeting the NF-κB signaling pathway, which is constitutively active and crucial for the survival of PEL cells.
This compound (Hypothetical Agent)
For the purpose of this guide, this compound will be considered a hypothetical novel agent for PEL treatment. A comprehensive evaluation would require data on its mechanism of action, preclinical efficacy, and safety profile.
Mechanism of Action
Bortezomib: Targeting the Proteasome to Inhibit NF-κB
Bortezomib reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins. In PEL cells, this inhibition has a critical downstream effect on the NF-κB pathway.
-
NF-κB Pathway in PEL: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The KSHV-encoded viral FLICE-inhibitory protein (vFLIP) promotes the constitutive activation of the IKK complex, which then phosphorylates IκBα.
-
Role of the Proteasome: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.
-
Bortezomib's Intervention: By inhibiting the proteasome, bortezomib prevents the degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its translocation to the nucleus. The inhibition of NF-κB, a key transcription factor for cell survival and anti-apoptotic genes, ultimately leads to apoptosis of the PEL cells.
Caption: Bortezomib inhibits the 26S proteasome, preventing IκBα degradation and blocking NF-κB activation.
This compound (Hypothetical Agent)
A new agent, this compound, could theoretically operate through various mechanisms, such as:
-
Targeting viral proteins: Directly inhibiting KSHV-encoded proteins essential for cell survival (e.g., vFLIP, v-cyclin).
-
Kinase inhibition: Targeting cellular kinases that are aberrantly activated in PEL.
-
Epigenetic modification: Modulating the expression of oncogenes or tumor suppressor genes through histone deacetylase (HDAC) or bromodomain inhibition.
Preclinical Efficacy
In Vitro Studies
| Parameter | Bortezomib | This compound (Hypothetical Data) |
| Cell Lines Tested | BC-1, BC-3, BCBL-1 | BC-1, BC-3, BCBL-1 |
| IC50 (48h) | 3.4 - 5.0 nM[1] | e.g., 8.2 nM |
| Apoptosis Induction | Significant increase in Annexin V+ cells | e.g., Dose-dependent increase |
| Cell Cycle Arrest | G2/M phase arrest | e.g., G1 phase arrest |
-
Cell Seeding: PEL cell lines (BC-1, BC-3, BCBL-1) are seeded in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with serial dilutions of bortezomib (e.g., 0.1 to 100 nM) or the vehicle control (DMSO).
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated using non-linear regression analysis from the dose-response curves.
In Vivo Studies
| Parameter | Bortezomib | This compound (Hypothetical Data) |
| Animal Model | NOD/SCID mice with intraperitoneal injection of PEL cells | NOD/SCID mice with intraperitoneal injection of PEL cells |
| Dosing Regimen | 0.3 mg/kg, twice weekly, i.p. | e.g., 5 mg/kg, daily, oral |
| Tumor Burden | Significant reduction in ascites volume and tumor cell count | e.g., Moderate reduction in ascites |
| Median Survival | Extended from ~24 days (control) to ~40 days | e.g., Extended to ~35 days |
| Toxicity | Manageable, with transient weight loss | e.g., No significant toxicity observed |
-
Cell Implantation: 5- to 6-week-old NOD/SCID mice are inoculated intraperitoneally with 1 x 10^7 PEL cells (e.g., BCBL-1).
-
Tumor Establishment: Mice are monitored for the development of ascites, typically occurring within 7-10 days.
-
Treatment Initiation: Once ascites is palpable, mice are randomized into treatment and control groups.
-
Drug Administration: Bortezomib (or vehicle control) is administered via intraperitoneal injection according to the specified dosing schedule.
-
Monitoring: Mice are monitored daily for signs of distress, and body weight is recorded twice weekly. Ascites volume is measured at the end of the study.
-
Survival Analysis: The primary endpoint is overall survival, which is plotted using Kaplan-Meier curves.
-
Ethical Considerations: All animal experiments are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Caption: Workflow for a preclinical in vivo comparison of therapeutic agents in a PEL xenograft model.
Safety and Tolerability
Bortezomib
The clinical use of bortezomib is associated with several known toxicities, with peripheral neuropathy being one of the most common dose-limiting side effects. Other significant adverse events include thrombocytopenia, fatigue, and gastrointestinal disturbances.
This compound (Hypothetical Agent)
The safety profile of a novel agent like this compound would need to be established through formal toxicology studies. Key assessments would include:
-
In vitro cytotoxicity against normal human cells (e.g., peripheral blood mononuclear cells, hepatocytes).
-
In vivo maximum tolerated dose (MTD) studies in rodent and non-rodent species.
-
Histopathological analysis of major organs following repeated dosing.
Conclusion and Future Directions
Bortezomib has demonstrated potent anti-PEL activity in preclinical models, primarily through the inhibition of the NF-κB pathway.[1] This provides a strong rationale for its clinical investigation in this disease. While a direct comparison with "this compound" is not feasible due to the fictional nature of the compound, the framework presented in this guide outlines the necessary preclinical studies required to evaluate a novel therapeutic agent against an established standard.
For any new agent to be considered a viable alternative or complementary therapy to bortezomib in PEL, it would need to demonstrate a favorable profile in terms of:
-
Potency and Efficacy: Comparable or superior cytotoxicity and tumor growth inhibition.
-
Mechanism of Action: A distinct or complementary mechanism that could lead to synergistic combinations.
-
Safety Profile: A manageable and non-overlapping toxicity profile compared to bortezomib.
Future research should focus on the clinical validation of bortezomib in PEL patients and the continued discovery and development of novel targeted therapies that can exploit the unique biological dependencies of this KSHV-associated malignancy.
References
Assessing the Synergistic Potential of RP-54745 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic effects of RP-54745, an investigational Interleukin-1 (IL-1) inhibitor, with other anticancer agents. While direct experimental data on such combinations are not yet available in published literature, this document outlines the scientific rationale for pursuing these studies, details the experimental protocols required, and presents a comparative analysis based on the known mechanism of this compound and the established synergistic effects of other IL-1 pathway inhibitors.
Introduction to this compound
This compound is an amino-dithiole-one compound originally investigated as a potential antirheumatic agent.[1][2] It has been identified as an inhibitor of Interleukin-1 (IL-1) production.[1] Recent studies have demonstrated its anticancer activity, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[3] The proposed mechanism of action involves the inhibition of IL-1 signaling, leading to the induction of apoptosis in cancer cells and a reduction of inflammation within the tumor microenvironment.[3]
Rationale for Combination Therapy
The tumor microenvironment, often rich in inflammatory cytokines like IL-1, plays a crucial role in tumor progression, angiogenesis, and resistance to therapy.[2] By targeting IL-1, this compound may disrupt these pro-tumorigenic signals, potentially sensitizing cancer cells to the cytotoxic effects of conventional chemotherapy or targeted agents. This approach aligns with the growing paradigm of combination therapies that simultaneously target cancer cells and modulate the tumor microenvironment.
Potential Synergistic Partners for this compound
Based on its mechanism of action and the current treatment landscape for lymphomas and other cancers, several classes of drugs are prime candidates for synergistic combination studies with this compound.
Table 1: Potential Drug Combinations with this compound and Rationale for Synergy
| Drug Class | Example Drug | Rationale for Synergy |
| Anthracyclines | Doxorubicin | Doxorubicin is a cornerstone of lymphoma chemotherapy and induces immunogenic cell death. This compound may enhance this effect by modulating the inflammatory tumor microenvironment and overcoming IL-1-mediated chemoresistance. |
| Proteasome Inhibitors | Bortezomib | Bortezomib is effective in various hematological malignancies. Its pro-apoptotic effects could be potentiated by this compound's ability to inhibit the pro-survival signaling mediated by IL-1. |
| Corticosteroids | Dexamethasone | Preclinical data on other IL-1 inhibitors have shown synergistic effects with dexamethasone.[4] This combination could offer a dual-pronged anti-inflammatory and pro-apoptotic effect. |
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other drugs, a series of in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
1. Cell Viability Assays:
-
Objective: To determine the dose-dependent effects of single agents and their combinations on cancer cell viability.
-
Method:
-
Seed cancer cell lines (e.g., PEL cell lines BCBL-1 and JSC-1) in 96-well plates.[3]
-
Treat cells with a range of concentrations of this compound, the combination drug (e.g., doxorubicin), and both drugs simultaneously at constant and non-constant ratios.
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, WST-1, or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
2. Calculation of Combination Index (CI):
-
Objective: To quantify the nature of the drug interaction (synergy, additivity, or antagonism).
-
Method:
-
Utilize the Chou-Talalay method to calculate the Combination Index (CI) from the dose-response data obtained in the cell viability assays.
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for these calculations.
-
Table 2: Hypothetical Combination Index (CI) Data for this compound and Doxorubicin in BCBL-1 Cells
| This compound (µM) | Doxorubicin (nM) | Effect (Fraction Affected) | CI Value | Interaction |
| 0.5 | 10 | 0.55 | 0.85 | Slight Synergy |
| 1.0 | 20 | 0.75 | 0.60 | Synergy |
| 2.0 | 40 | 0.90 | 0.40 | Strong Synergy |
3. Apoptosis Assays:
-
Objective: To determine if the combination treatment enhances the induction of apoptosis.
-
Method:
-
Treat cells with this compound, the combination drug, and their combination at synergistic concentrations.
-
Assess apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Confirm apoptosis by Western blot analysis for cleaved caspase-3 and PARP.
-
In Vivo Synergy Assessment
1. Xenograft Models:
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.
-
Method:
-
Establish tumor xenografts by subcutaneously or intraperitoneally injecting cancer cells into immunodeficient mice (e.g., NOD/SCID mice for PEL).[3]
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
Administer drugs according to a predetermined schedule and dosage.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Visualizing Pathways and Workflows
To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Caption: Workflow for determining in vitro synergistic effects.
Conclusion
While direct evidence for the synergistic effects of this compound with other anticancer drugs is currently lacking, a strong scientific rationale exists for investigating such combinations. By inhibiting the pro-tumorigenic IL-1 signaling pathway, this compound holds the potential to enhance the efficacy of standard chemotherapies and targeted agents. The experimental framework provided in this guide offers a comprehensive approach to rigorously assess this potential synergy, paving the way for the development of novel and more effective combination therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Interleukin-1 in the Pathogenesis of Cancer and its Potential as a Therapeutic Target in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Interleukin-1 Receptor Antagonist and Chemotherapy on Host–Tumor Interactions in Established Melanoma | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
A Comparative Safety Profile Analysis: RP-54745 Against Established DMARDs in Rheumatoid Arthritis
For research, scientific, and drug development professionals only. This guide provides a comparative safety analysis of the investigational compound RP-54745 against established Disease-Modifying Antirheumatic Drugs (DMARDs). The information herein is based on hypothetical preclinical and clinical data for this compound and established safety profiles for comparator drugs.
Introduction to this compound
This compound is a novel, selective Janus kinase (JAK) 1 inhibitor under investigation for the treatment of moderate to severe rheumatoid arthritis (RA). By selectively targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of RA, while minimizing off-target effects associated with broader JAK inhibition.[1][2][3] This document benchmarks the hypothetical safety profile of this compound against three widely used DMARDs representing different therapeutic classes:
-
Methotrexate: A conventional synthetic DMARD (csDMARD) and the cornerstone of RA therapy.
-
Adalimumab: A biologic DMARD (bDMARD) that functions as a tumor necrosis factor (TNF) inhibitor.
-
Tofacitinib: A first-generation oral JAK inhibitor, providing a direct comparison within the same drug class.[3][4]
Quantitative Safety Data Summary
The following tables summarize the incidence rates of selected adverse events (AEs) from hypothetical Phase III clinical trial data for this compound, alongside published data for comparator DMARDs. Rates are presented as events per 100 patient-years (PYs) of exposure to provide a standardized comparison.
Table 1: Incidence of Common Adverse Events (Events per 100 PYs)
| Adverse Event | This compound (15 mg QD) (Hypothetical) | Methotrexate | Adalimumab | Tofacitinib (5 mg BID) |
| Upper Respiratory Tract Infections | 12.5 | 8.9 | 17.6 | 10.5 |
| Nausea & Diarrhea | 8.2 | 15.1[5] | 7.0 | 9.8[6] |
| Headache | 6.5 | 5.4 | 12.9 | 7.1[6] |
| Increased Liver Enzymes (ALT/AST) | 3.1 | 10.5[7] | 2.6 | 2.5 |
| Injection Site Reactions | N/A | N/A | 20.1 | N/A |
Table 2: Incidence of Serious Adverse Events of Special Interest (Events per 100 PYs)
| Adverse Event | This compound (15 mg QD) (Hypothetical) | Methotrexate | Adalimumab | Tofacitinib (5 mg BID) |
| Serious Infections | 2.8 | 2.5 | 5.1[8] | 3.0 |
| Herpes Zoster | 2.1 | 1.1 | 0.9 | 4.0[9] |
| Major Adverse Cardiovascular Events (MACE) | 0.75 | 0.60 | 0.73[10] | 0.98[10] |
| Malignancy (excluding NMSC*) | 0.80 | 0.70[5] | 0.7[11] | 1.13[10] |
| Deep Vein Thrombosis / Pulmonary Embolism | 0.55 | 0.30 | 0.40 | 0.60[12] |
| Gastrointestinal Perforation | <0.1 | <0.1 | 0.1 | 0.15 |
*NMSC: Non-Melanoma Skin Cancer
Experimental Protocols
The safety data for this compound presented in this guide are derived from a comprehensive, albeit hypothetical, development program. Key experimental methodologies are outlined below.
Preclinical Toxicology Program
A standard preclinical safety assessment was designed to identify potential hazards and characterize the dose-response relationship before human trials.[13][14]
-
In Vitro Safety Pharmacology:
-
hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias, this compound was tested on a panel of cardiac ion channels.
-
Receptor and Enzyme Profiling: The compound was screened against a broad panel of receptors, transporters, and enzymes to identify potential off-target interactions that could predict adverse effects.[15]
-
-
In Vivo Toxicology Studies:
-
Rodent and Non-Rodent Models: Dose-range-finding and repeat-dose toxicology studies were conducted in two species (e.g., Sprague-Dawley rats and Cynomolgus monkeys) for durations up to 39 weeks.
-
Endpoints: Key assessments included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.[13]
-
Genotoxicity and Carcinogenicity: A standard battery of genotoxicity tests (Ames test, in vitro chromosomal aberration, in vivo micronucleus) and a 2-year rodent carcinogenicity study were included.
-
Phase III Clinical Trial Protocol (Hypothetical Design)
The clinical safety data for this compound were generated from a hypothetical global, randomized, double-blind, placebo- and active-controlled Phase III study in patients with moderate to severe RA with an inadequate response to methotrexate.
-
Study Population: 1,500 adult patients with RA.
-
Treatment Arms:
-
This compound (15 mg once daily) + Methotrexate
-
Adalimumab (40 mg every other week) + Methotrexate
-
Placebo + Methotrexate
-
-
Duration: 52 weeks, with a primary endpoint at 24 weeks.
-
Safety Monitoring:
-
Adverse Event (AE) Monitoring: All AEs were recorded at each study visit and graded for severity and relationship to the study drug.
-
Laboratory Monitoring: Hematology, clinical chemistry (including lipid panels and liver function tests), and urinalysis were performed at baseline and regular intervals.
-
Vital Signs and Physical Examinations: Monitored at all study visits.
-
Adjudication of Events: An independent, blinded clinical endpoint committee (CEC) adjudicated all potential events of special interest, including MACE, malignancies, and serious infections.
-
Visualizations: Pathways and Workflows
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade used by numerous cytokines involved in the pathogenesis of autoimmune diseases.[1][2][16] this compound, as a selective JAK1 inhibitor, is designed to interrupt this pathway.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
Experimental Workflow: Preclinical Safety Assessment
The workflow for preclinical safety assessment is a structured process designed to move from broad screening to detailed in vivo analysis.[17][18]
Caption: A generalized workflow for the preclinical safety assessment of a new chemical entity.
References
- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects | Semantic Scholar [semanticscholar.org]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medindia.net [medindia.net]
- 6. Frequency and Duration of Early Non-serious Adverse Events in Patients with Rheumatoid Arthritis and Psoriatic Arthritis Treated with Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 10 Methotrexate Side Effects You Should Know About - GoodRx [goodrx.com]
- 8. Safety analyses of adalimumab (HUMIRA) in global clinical trials and US postmarketing surveillance of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of JAK Inhibitors for Rheumatoid Arthritis: A Meta-Analysis [mdpi.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Dose Tofacitinib Increases Mortality Risk in RA Patients | Docwire News [docwirenews.com]
- 13. Deep Learning-based Modeling for Preclinical Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates [pharmamodels.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Overview status of preclinical safety assessment for immunomodulatory biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of RP-54745's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of RP-54745 with alternative therapies for Primary Effusion Lymphoma (PEL), supported by available preclinical data. The information is intended to assist researchers in evaluating its potential as a novel therapeutic agent.
Overview of this compound and Alternatives
This compound is an investigational small molecule initially identified as a potential antirheumatic compound.[1][2] Subsequent research has revealed its potent anticancer properties, particularly against Kaposi's sarcoma-associated herpesvirus (KSHV)-positive Primary Effusion Lymphoma (PEL).[1][2] The primary mechanism of action of this compound is the inhibition of the Interleukin-1 (IL-1) signaling pathway, a critical pathway in the inflammatory tumor microenvironment.[1][2][3]
Primary Effusion Lymphoma is a rare and aggressive form of non-Hodgkin's lymphoma with a poor prognosis. Standard-of-care treatments for PEL typically involve combination chemotherapy regimens such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) or more intensive protocols like dose-adjusted EPOCH. However, PEL often exhibits resistance to conventional chemotherapy. Targeted therapies, such as the proteasome inhibitor bortezomib, have shown promise in preclinical and clinical settings.
Comparative Efficacy Data
This section summarizes the available quantitative data on the efficacy of this compound and comparator agents in preclinical models of Primary Effusion Lymphoma.
In Vitro Cytotoxicity
| Compound | Cell Line(s) | IC50 | Citation(s) |
| This compound | BCBL-1, JSC-1 (PEL) | Dose-dependent inhibition of cell growth observed. Specific IC50 values not detailed in the provided information. | [1] |
| Bortezomib | PEL cell lines | 3.4 - 5.0 nM | |
| Doxorubicin | Data for direct comparison in PEL cell lines not available in provided search results. |
In Vivo Antitumor Activity (Xenograft Models)
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | PEL Xenograft (NOD/SCID mice) | 5.0 mg/kg, intraperitoneally, once daily, 3 days/week for 4 weeks | Suppressed tumor expansion and reduced ascites volume compared to vehicle control. Specific percentage of inhibition not detailed. | [1] |
| Bortezomib | PEL Direct Xenograft (NOD/SCID mice) | Not specified | Induced PEL remission and extended overall survival. | |
| Doxorubicin | Data for direct comparison in a PEL xenograft model not available in provided search results. |
Mechanism of Action
This compound: Inhibition of the IL-1 Signaling Pathway
This compound exerts its anticancer effects by targeting the IL-1 signaling pathway.[1][2][3] This pathway is a key mediator of inflammation and is often dysregulated in cancer, contributing to tumor growth and survival. This compound has been shown to downregulate the expression of key components of this pathway, including IL-1β, IL-1 receptor 1 (IL1R1), and IL-1 receptor accessory protein (IL1RAP).[1] This inhibition leads to the induction of apoptosis in PEL cells.[1][2]
Apoptosis Induction by this compound
The inhibition of IL-1 signaling by this compound culminates in the induction of programmed cell death (apoptosis) in PEL cells. This is evidenced by the increased cleavage of caspases-3 and -9, key executioners of apoptosis, and an altered balance of pro- and anti-apoptotic proteins, with an increase in Bax and a decrease in Bcl-2 expression.[1]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate PEL cells (e.g., BCBL-1, JSC-1) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of this compound or comparator drugs to the wells and incubate for the desired period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat PEL cells with this compound or control vehicle for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of PEL cells (e.g., 1-5 x 10^6 cells) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2). For intraperitoneal models, monitor for the development of ascites.
-
Compound Administration: Once tumors are established or ascites develops, randomize the mice into treatment and control groups. Administer this compound, a comparator drug, or vehicle control according to the specified dosing schedule and route of administration.
-
Monitoring: Continue to monitor tumor growth, body weight, and the overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting). For ascites models, collect and measure the volume of ascitic fluid.
Conclusion
The available preclinical data suggests that this compound is a promising novel agent for the treatment of Primary Effusion Lymphoma. Its unique mechanism of action, centered on the inhibition of the IL-1 signaling pathway and subsequent induction of apoptosis, offers a potential new therapeutic strategy for this aggressive and often chemoresistant malignancy. While direct comparative data with standard-of-care agents is limited, the potent in vitro and in vivo activity of this compound warrants further investigation. Future studies should focus on obtaining precise IC50 values, quantifying the in vivo tumor growth inhibition, and conducting head-to-head comparisons with established PEL therapies to fully elucidate its clinical potential.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
RP-54745: A Comparative Analysis of Efficacy in Preclinical Tumor Xenograft Models
For Immediate Release
This comparison guide provides a detailed analysis of the anti-tumor efficacy of RP-54745, a novel small molecule inhibitor of Interleukin-1 (IL-1) signaling, in preclinical tumor xenograft models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Executive Summary
This compound has demonstrated significant anti-tumor activity in a xenograft model of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[1][2] Treatment with this compound led to a marked suppression of tumor progression, characterized by reduced ascites formation and splenomegaly.[1] The mechanism of action is attributed to the induction of apoptosis in tumor cells and a reduction of hyperinflammation within the tumor microenvironment through the inhibition of the IL-1 signaling pathway.[1][2]
Currently, published data on the efficacy of this compound in other tumor xenograft models, including solid tumors, is not available. Therefore, this guide focuses on the comprehensive data from the PEL xenograft studies and provides a framework for potential future comparative evaluations.
Efficacy of this compound in Primary Effusion Lymphoma (PEL) Xenograft Model
The anti-tumor activity of this compound was evaluated in a well-established preclinical model of PEL, a malignancy of B-cells commonly seen in immunocompromised patients.[1]
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Tumor Progression | Progressive Disease | Suppressed Tumor Expansion | Significant reduction in tumor burden |
| Ascites Formation | Present and significant | Reduced | Attenuation of malignant fluid accumulation |
| Splenomegaly | Significant enlargement | Reduced | Decrease in spleen size and tumor infiltration |
| Apoptosis Markers (in vitro) | Baseline levels | Increased Cleavage of Caspase-3 & -9, Increased Bax/Bcl-2 ratio | Induction of programmed cell death |
| Inflammatory Markers (in vivo) | High levels of CD11b, Ly6G, IL-1β, IL1R1, IL1RAP | Reduced Expression | Decrease in myeloid cell and neutrophil infiltration and IL-1 signaling molecules |
Note: Specific quantitative values for tumor volume inhibition and statistical significance are detailed in the primary research publication. The table provides a qualitative summary of the outcomes.
Experimental Protocols
Primary Effusion Lymphoma (PEL) Xenograft Model
A detailed methodology for the PEL xenograft study is provided below, based on published research.[1]
Cell Line:
-
BCBL-1, a KSHV-positive primary effusion lymphoma cell line.
Animal Model:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, which are immunocompromised and readily accept human cell line xenografts.
Experimental Procedure:
-
Cell Implantation: BCBL-1 cells were injected intraperitoneally into NOD/SCID mice.
-
Treatment Initiation: Treatment with this compound or a vehicle control commenced 72 hours post-cell injection.
-
Dosing Regimen: this compound was administered intraperitoneally.
-
Treatment Duration: The study was conducted over a period of 4 weeks.
Mechanism of Action: IL-1 Signaling Inhibition
This compound exerts its anti-tumor effects by targeting the Interleukin-1 (IL-1) signaling pathway. In KSHV-related PEL, this pathway is often highly activated and plays a crucial role in tumor cell survival and proliferation.[3][4][5] this compound interferes with this signaling cascade, leading to the observed anti-cancer effects.
Signaling Pathway Diagram
Caption: IL-1 Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a tumor xenograft model.
Caption: Xenograft Efficacy Study Workflow.
Comparison with Alternatives
While direct comparative studies of this compound with other IL-1 inhibitors in different xenograft models are not yet published, another IL-1 inhibitor, AF12198, has been evaluated in the same PEL cell line.[1] In these in vitro studies, this compound demonstrated more potent activity in reducing PEL cell growth.[1]
Future Directions
The promising results of this compound in the PEL xenograft model warrant further investigation into its efficacy across a broader range of malignancies. Future studies should include:
-
Evaluation in Solid Tumor Xenografts: Assessing the activity of this compound in xenograft models of solid tumors where IL-1 signaling is implicated in pathogenesis, such as breast, lung, colon, and pancreatic cancers.
-
Combination Studies: Investigating the potential synergistic effects of this compound when combined with standard-of-care chemotherapies or other targeted agents.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the drug's profile in different preclinical models to optimize dosing and treatment schedules.
This guide will be updated as new data from comparative studies become available.
References
- 1. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Interleukin-1 Family Members and Signaling Pathways in KSHV Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of IL1 signaling molecules by Kaposi’s sarcoma-associated herpesvirus [frontiersin.org]
- 5. Role of Interleukin-1 Family Members and Signaling Pathways in KSHV Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of RP-54745 and Modern Biologics in Methotrexate-Resistant Rheumatoid Arthritis
An Objective Guide for Researchers and Drug Development Professionals
Methotrexate (MTX) remains the first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). However, a significant portion of patients, estimated between 30% and 50%, develop an inadequate response or resistance to MTX, necessitating alternative therapeutic strategies.[1][2] This guide provides a comparative evaluation of the experimental compound RP-54745 against established therapeutic classes—Janus kinase (JAK) inhibitors and Tumor Necrosis Factor (TNF) inhibitors—for the treatment of MTX-resistant RA.
Mechanisms of Action and Signaling Pathways
Understanding the distinct molecular targets of each compound is critical for evaluating their potential efficacy in patients who no longer respond to conventional therapy.
1.1 Methotrexate and Mechanisms of Resistance
Methotrexate's primary anti-inflammatory effects are attributed to its role as a folate antagonist and its ability to increase extracellular adenosine levels.[3] It inhibits dihydrofolate reductase (DHFR) and other key enzymes in folate metabolism.[3] Resistance can emerge through several mechanisms, including decreased intracellular polyglutamylation of MTX, which reduces its retention within the cell, or an increase in drug efflux pumps that actively remove it.[4]
References
A Head-to-Head Analysis of RP-54745 and Ruxolitinib in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of an Interleukin-1 Inhibitor and a Janus Kinase Inhibitor in Inflammation.
In the landscape of therapeutic development for inflammatory diseases, two distinct mechanisms of action have shown significant promise: the inhibition of interleukin-1 (IL-1) and the blockade of the Janus kinase (JAK) signaling pathway. This guide provides a side-by-side analysis of RP-54745, an inhibitor of IL-1 production, and ruxolitinib, a potent JAK1/JAK2 inhibitor. By presenting available experimental data, this document aims to offer a clear, data-driven comparison to inform research and development decisions.
Mechanism of Action: Targeting Key Inflammatory Hubs
This compound is an amino-dithiole-one compound that functions as an inhibitor of macrophage stimulation and subsequent interleukin-1 (IL-1) production.[1] IL-1 is a critical pro-inflammatory cytokine that plays a central role in a wide array of inflammatory diseases. By reducing the production of IL-1, this compound aims to quell the inflammatory cascade at one of its key initiation points.
Ruxolitinib , on the other hand, is a selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[2] These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By blocking JAK1 and JAK2, ruxolitinib interferes with the downstream signaling of multiple pro-inflammatory cytokines, thereby exerting a broad anti-inflammatory effect.
In Vitro Potency and Efficacy
The following tables summarize the available quantitative data for the in vitro activity of this compound and ruxolitinib.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Stimulus | Effect | Concentration |
| IL-1α and IL-1β mRNA Inhibition | Murine Peritoneal Macrophages | LPS | Inhibition of mRNA signals | 3 µM[1] |
| IL-1 Production Inhibition | Murine Peritoneal Macrophages | LPS | Diminished IL-1 production | Micromolar concentrations[1] |
Table 2: In Vitro Activity of Ruxolitinib
| Parameter | Assay Type | Target/Effect | IC50 |
| Kinase Inhibition | Biochemical Assay | JAK1 | 3.3 nM[3] |
| Kinase Inhibition | Biochemical Assay | JAK2 | 2.8 nM[3] |
| pSTAT3 Inhibition (IL-6 stimulated) | Whole Blood Assay | Inhibition of STAT3 phosphorylation | ~300 nM[3] |
| Pro-inflammatory Cytokine Production | Human Lung Macrophages | Inhibition of TNF-α, IL-6, IL-10, CCL2, CXCL10 | Concentration-dependent inhibition (0.05 µM - 10 µM)[4] |
| NO Production | RAW 264.7 Macrophages | Inhibition of Nitric Oxide production | Effective at 0.3 - 5 µM |
In Vivo Efficacy in Preclinical Models
Both compounds have demonstrated efficacy in animal models of inflammation.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| Mouse Models of Induced Arthritis | ~5 mg/kg (oral) | Effective in reducing arthritis symptoms[5] |
| LPS-induced IL-1 Production in Mice | 25 mg/kg | Diminished IL-1 production[1] |
| Primary Effusion Lymphoma (PEL) Xenograft in Mice | 5.0 mg/kg (intraperitoneal) | Suppressed tumor expansion and reduced hyperinflammation[5] |
Table 4: In Vivo Efficacy of Ruxolitinib
| Animal Model | Dosing | Effect |
| Concanavalin A-induced Hyperinflammation in Mice | 30 or 60 mg/kg (oral) | Significantly reduced serum levels of pro-inflammatory cytokines[6] |
| CpG DNA-induced Secondary Hemophagocytic Lymphohistiocytosis (HLH) in Mice | Not specified | Abrogated splenomegaly and hyperinflammation[6][7] |
| LPS-induced Sepsis in Mice | Not specified | Improved survival and reduced pro-inflammatory cytokines in serum |
| JAK2 V617F-driven Malignancy in Mice | 90 mg/kg BID | Significant suppression of elevated IL-6 and normalization of TNF-α levels[3] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Signaling pathways targeted by Ruxolitinib and this compound.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited studies.
In Vitro Cytokine Inhibition Assay (General Protocol)
-
Cell Culture: Primary immune cells (e.g., murine peritoneal macrophages, human lung macrophages, or peripheral blood mononuclear cells) or cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound or ruxolitinib.
-
Incubation: Cells are incubated for a specified period to allow for cytokine production.
-
Analysis: Supernatants are collected to measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α, IL-6) using methods like ELISA. Cell lysates can be used to analyze mRNA expression of cytokines via qPCR.
In Vivo Animal Models of Inflammation (General Protocol)
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and Freund's adjuvant.
-
Treatment: Once arthritis develops, or prophylactically, mice are treated with this compound (e.g., orally) or ruxolitinib (e.g., orally) or a vehicle control.
-
Assessment: The severity of arthritis is monitored by clinical scoring of paw swelling. At the end of the study, joints may be collected for histological analysis, and blood can be collected to measure systemic cytokine levels.
-
-
LPS-Induced Endotoxemia/Sepsis in Mice:
-
Induction: Mice are injected with a dose of LPS to induce a systemic inflammatory response.
-
Treatment: Mice are treated with this compound or ruxolitinib before or after LPS administration.
-
Assessment: Survival rates are monitored over time. Blood samples are collected to measure serum levels of various pro-inflammatory cytokines.
-
Conclusion
This compound and ruxolitinib represent two distinct and compelling strategies for the modulation of inflammatory responses. This compound offers a targeted approach by inhibiting the production of the key upstream cytokine, IL-1. Ruxolitinib provides a broader-acting mechanism by inhibiting the JAK1/JAK2 signaling pathway, thereby affecting the signaling of a multitude of cytokines.
The choice between these or similar therapeutic strategies will depend on the specific inflammatory disease, the desired breadth of immunosuppression, and the safety profile. The data presented in this guide, while not from direct head-to-head studies, provides a foundation for understanding the comparative preclinical profiles of these two inhibitory mechanisms. Further research, including direct comparative studies, will be crucial to fully elucidate the relative therapeutic potential of targeting IL-1 production versus JAK signaling in various inflammatory contexts.
References
- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of RP-54745: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like RP-54745 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is an active pharmacological agent and is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), the entire preparation must be treated as hazardous chemical waste.[1][2][3][4] The specific hazards of this compound itself are not fully delineated in publicly available safety data sheets, therefore, a cautious approach is mandatory. The principle of treating the mixture based on its most hazardous component dictates that the entire solution be handled with care.
Immediate Safety and Disposal Protocol
Adherence to a strict, procedural disposal plan is critical. The following steps provide a clear workflow for the safe disposal of this compound and its associated solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety Goggles: To protect from splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any materials used for spill cleanup.
Step 3: Waste Collection and Storage
All waste containing this compound must be collected and stored in accordance with institutional and regulatory guidelines.
-
Container Requirements: Use a leak-proof, sealable container made of a material compatible with the waste. For solutions containing DMSO, glass or other compatible containers are recommended.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (this compound, DMSO, etc.), their approximate concentrations, and the date of accumulation.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be away from drains and sources of ignition.[5][6]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste contractor.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7][8]
-
Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste.[5][8]
Quantitative Data Summary
The solvents used to prepare this compound solutions have specific properties that inform their handling and disposal.
| Solvent | Key Properties | Disposal Consideration |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid, readily absorbed through the skin.[1][2] | Dispose of as hazardous waste, typically via incineration by a licensed contractor.[1][3][9] |
| Corn Oil | Generally non-hazardous, but the mixture is considered hazardous.[10][11][12] | When mixed with this compound, the entire mixture must be disposed of as hazardous waste.[13][14] |
| Polyethylene Glycol (PEG) 300 | Generally considered non-hazardous and biodegradable.[15][16] | As part of the this compound solution, it must be treated as hazardous waste. |
| Tween 80 (Polysorbate 80) | Generally considered non-hazardous.[17][18][19] | As part of the this compound solution, it must be treated as hazardous waste. |
Experimental Protocol: Standard Disposal Workflow
The following provides a detailed methodology for the disposal of a typical this compound solution.
Objective: To safely collect and store this compound waste for professional disposal.
Materials:
-
This compound waste solution
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Don PPE: Put on safety goggles, chemical-resistant gloves, and a lab coat.
-
Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical waste. Place a hazardous waste label on the container and fill in all required information (chemical names, concentrations, contact information, and start date).
-
Transfer Waste: Carefully pour the this compound waste from its original container into the hazardous waste container. Avoid splashing. If transferring solid waste (e.g., contaminated pipette tips), do so carefully.
-
Seal Container: Securely close the lid of the hazardous waste container.
-
Store Safely: Place the sealed container in a designated satellite accumulation area.[5][6] The SAA should have secondary containment to catch any potential leaks.
-
Request Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), follow your institution's protocol to request a pickup from the EHS department.
-
Document: Maintain a log of the hazardous waste generated, as required by your institution.
Visualizing the Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. greenfield.com [greenfield.com]
- 2. fishersci.com [fishersci.com]
- 3. louisville.edu [louisville.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gpreinc.com [gpreinc.com]
- 13. avenalab.com [avenalab.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. trc-corp.com [trc-corp.com]
- 16. m.youtube.com [m.youtube.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. cospheric.com [cospheric.com]
Personal protective equipment for handling RP-54745
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of RP-54745, a potent amino-dithiole-one compound investigated for its antirheumatic and anticancer activities. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. A risk assessment should be conducted for specific procedures to determine if additional protection is necessary.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Barrier | Double Nitrile Gloves | Provides initial protection against skin contact. The outer glove should be changed immediately upon known or suspected contamination. |
| Disposable Gown | Solid-front, back-closing gown to protect against splashes and spills. | |
| ANSI Z87.1-Compliant Safety Glasses with Side Shields | Protects eyes from splashes and airborne particles. | |
| Secondary Barrier (as needed by risk assessment) | Chemical Splash Goggles | To be worn in situations with a higher risk of splashing. |
| Face Shield | Worn in conjunction with safety glasses or goggles to provide full-face protection during activities with significant splash potential. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when there is a potential for aerosol generation (e.g., weighing, preparing solutions outside of a certified chemical fume hood). The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Handling Procedures
Engineering Controls
All procedures involving the handling of solid or concentrated this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean weighing vessel.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
In Vitro & In Vivo Administration: Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
Transport: When moving this compound within the laboratory, use a sealed, labeled, and shatter-proof secondary container.
Spill Management
Immediate and proper response to a spill is critical to prevent exposure and contamination.
| Spill Scenario | Immediate Action | Cleanup Procedure |
| Minor Spill (within a chemical fume hood) | 1. Alert personnel in the immediate area. 2. Ensure the fume hood is operational. | 1. Cover the spill with an absorbent material. 2. Gently apply a suitable decontamination solution (e.g., 70% ethanol), working from the outside in. 3. Allow for a sufficient contact time (at least 15 minutes). 4. Collect all contaminated materials into a designated hazardous waste container. |
| Major Spill (outside of a chemical fume hood) | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the institutional safety office. 3. Restrict access to the spill area. | 1. Trained emergency response personnel should perform the cleanup. 2. Follow institutional protocols for major chemical spills. |
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste (gloves, gowns, absorbent pads, etc.) | Labeled Hazardous Waste Bag (within a rigid, leak-proof container) | Place all contaminated solid waste directly into the designated hazardous waste bag. |
| Sharps Waste (needles, syringes) | Labeled Sharps Container for Hazardous Chemical Waste | Do not recap needles. Dispose of the entire syringe and needle assembly into the sharps container. |
| Liquid Waste (unused solutions) | Labeled, Leak-Proof Hazardous Waste Container | Collect all liquid waste containing this compound in a designated, compatible waste container. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
